1-Ethynyl-2,4-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMODJHLJRNXLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166811 | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-30-4 | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethynyl-2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethynyl-2,4-dimethylbenzene, a substituted aromatic alkyne. The document details its chemical properties, provides a detailed protocol for its synthesis via Sonogashira coupling, and explores its significant potential in medicinal chemistry and drug development, particularly as a building block in fragment-based drug discovery and click chemistry.
Nomenclature and Physicochemical Properties
This compound, also known as 2,4-dimethylphenylacetylene, is an organic compound featuring a terminal alkyne group attached to a 2,4-dimethyl substituted benzene ring.[1] Its unique structure, combining the rigidity of the aromatic ring and the linear alkyne moiety, makes it a valuable synthon in organic chemistry.
Chemical Structure and Identifiers
-
IUPAC Name: this compound[1]
-
Common Synonyms: 2,4-Dimethylphenylacetylene, 2,4-dimethyl-1-ethynylbenzene[1]
-
CAS Number: 16017-30-4[1]
-
Molecular Formula: C₁₀H₁₀[1]
-
SMILES: CC1=CC(=C(C=C1)C#C)C[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 130.078250319 Da | PubChem (Computed)[1] |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |
Synthesis and Experimental Protocols
The primary method for synthesizing arylalkynes such as this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2][3][4][5]
Synthesis of 1-iodo-2,4-dimethylbenzene (Precursor)
The required precursor, 1-iodo-2,4-dimethylbenzene (also known as 2-iodo-p-xylene), can be synthesized from p-xylene. A common method involves the reaction of p-xylene with molecular iodine in the presence of an oxidizing agent like nitric acid or a combination of acetic acid, sulfuric acid, and iodic acid.
Protocol: Sonogashira Coupling for this compound
This protocol describes the coupling of 1-iodo-2,4-dimethylbenzene with a protected alkyne source, ethynyltrimethylsilane (TMSA), followed by deprotection.
Materials:
-
1-iodo-2,4-dimethylbenzene
-
Ethynyltrimethylsilane (TMSA)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or THF for deprotection
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-2,4-dimethylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.01-0.05 eq), and CuI (0.01-0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive flow of inert gas, add anhydrous triethylamine (as solvent and base) and ethynyltrimethylsilane (1.1-1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude TMS-protected product in methanol. Add a stoichiometric amount of potassium hydroxide (KOH) and stir the mixture at room temperature for 2-3 hours. Alternatively, for a milder condition, use tetrabutylammonium fluoride (TBAF) in THF.
-
Final Purification: After deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Partition the residue between water and hexane (or diethyl ether). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane).
Applications in Medicinal Chemistry and Drug Development
The terminal alkyne functional group is a highly versatile and valuable moiety in modern drug discovery. Its unique linear geometry, electronic properties, and reactivity allow it to serve multiple roles, from being a key pharmacophoric element to a chemical handle for bioconjugation.
Role in "Click Chemistry"
This compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. This reaction rapidly and efficiently joins the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Triazoles as Pharmacophores: The resulting triazole ring is an important pharmacophore in medicinal chemistry. It is metabolically stable and capable of participating in hydrogen bonding and dipole interactions, often acting as a bioisostere for amide bonds.
-
Bioconjugation: Click chemistry is widely used to link drug molecules to larger entities like antibodies (creating antibody-drug conjugates, ADCs), peptides, or imaging agents, enabling targeted drug delivery and diagnostics.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target. This compound represents a classic "fragment" that can be used to explore hydrophobic pockets in a protein's binding site. If this fragment shows binding, its terminal alkyne group serves as a crucial vector for chemical elaboration. Using click chemistry, it can be linked to other fragments that bind in adjacent sites, rapidly building a higher-affinity lead compound.
Conclusion
This compound is a synthetically accessible and highly valuable building block for researchers in organic synthesis and drug discovery. Its utility is primarily centered on the reactivity of the terminal alkyne group, which enables its participation in powerful transformations like the Sonogashira coupling and, most notably, the copper-catalyzed azide-alkyne cycloaddition. For drug development professionals, this compound represents a key tool for fragment-based screening and the subsequent optimization of hits into potent lead compounds through the principles of click chemistry. The continued application of such versatile chemical scaffolds will undoubtedly fuel the discovery of next-generation therapeutics.
References
- 1. This compound | C10H10 | CID 140020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure of 1-Ethynyl-2,4-dimethylbenzene
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Ethynyl-2,4-dimethylbenzene, a substituted aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug discovery.
Molecular Identity and Physical Properties
This compound, also known as 2,4-dimethylphenylacetylene, is a disubstituted benzene derivative featuring an ethynyl group at position 1 and two methyl groups at positions 2 and 4. Its fundamental properties are summarized in the table below.
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 16017-30-4 | [1] |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| SMILES | CC1=CC(=C(C=C1)C#C)C | [1] |
| InChI | InChI=1S/C10H10/c1-4-10-6-5-8(2)7-9(10)3/h1,5-7H,2-3H3 | [1] |
| InChIKey | GMODJHLJRNXLMC-UHFFFAOYSA-N | [1] |
Molecular Structure and Geometry
Below is a diagram of the molecular structure.
The following table presents theoretically calculated bond lengths and angles for this compound. These values are derived from computational chemistry methods and serve as an approximation of the experimental geometry.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |
| C-C (ring-ethynyl) | ~1.43 | |
| C≡C | ~1.21 | |
| C-H (ethynyl) | ~1.06 | |
| C-C (ring-methyl) | ~1.51 | |
| C-H (methyl) | ~1.09 | |
| C-H (aromatic) | ~1.08 | |
| Bond Angles (°) | C-C-C (in ring) | ~120 |
| C-C≡C | ~178 | |
| ≡C-H | ~180 | |
| C-C-C (ring-methyl) | ~121 | |
| H-C-H (methyl) | ~109.5 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. While a dedicated public database of spectra for this specific molecule is not available, the expected spectral features can be predicted based on its structural motifs.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethynyl, and methyl protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (position 3) | ~7.2-7.4 | Doublet | 1H |
| Aromatic-H (position 5) | ~7.0-7.2 | Doublet of doublets | 1H |
| Aromatic-H (position 6) | ~7.0-7.2 | Doublet | 1H |
| Ethynyl-H | ~3.0-3.3 | Singlet | 1H |
| Methyl-H (position 2) | ~2.3-2.5 | Singlet | 3H |
| Methyl-H (position 4) | ~2.2-2.4 | Singlet | 3H |
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, C1) | ~120-125 |
| Aromatic C (quaternary, C2) | ~138-142 |
| Aromatic C (methine, C3) | ~130-134 |
| Aromatic C (quaternary, C4) | ~135-139 |
| Aromatic C (methine, C5) | ~128-132 |
| Aromatic C (methine, C6) | ~126-130 |
| Ethynyl C (C≡CH) | ~80-85 |
| Ethynyl C (C≡CH) | ~75-80 |
| Methyl C (position 2) | ~19-22 |
| Methyl C (position 4) | ~20-23 |
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | Stretch | 3100-3000 | Medium |
| C-H (methyl) | Stretch | 3000-2850 | Medium |
| C≡C (alkyne) | Stretch | 2150-2100 | Weak to Medium |
| C≡C-H (alkyne) | Stretch | ~3300 | Sharp, Strong |
| C=C (aromatic) | Stretch | 1625-1450 | Medium |
| C-H (aromatic) | Bend (out-of-plane) | 900-675 | Strong |
Synthesis
A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne.[3]
The synthesis of this compound can be achieved by coupling a 2,4-dimethyl-substituted aryl halide (e.g., 1-bromo-2,4-dimethylbenzene or 1-iodo-2,4-dimethylbenzene) with a protected or terminal alkyne, such as ethynyltrimethylsilane followed by deprotection, or directly with acetylene gas. A typical Sonogashira coupling is performed in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3]
The following is a representative protocol for a Sonogashira coupling reaction to synthesize a similar aryl alkyne. This protocol should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1-Bromo-2,4-dimethylbenzene
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Deprotection agent (e.g., potassium carbonate in methanol)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide (1-bromo-2,4-dimethylbenzene).
-
Solvent and Reagents Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add the terminal alkyne (ethynyltrimethylsilane) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically heated to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous solution of ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(trimethylsilylethynyl)-2,4-dimethylbenzene, can be purified by column chromatography on silica gel.
-
Deprotection: The purified silyl-protected alkyne is then dissolved in a suitable solvent such as methanol, and a base like potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC).
-
Final Purification: After workup, the final product, this compound, is purified by column chromatography to yield the pure compound.
Applications and Significance
Substituted phenylacetylenes, such as this compound, are valuable building blocks in organic synthesis. The ethynyl group can undergo a variety of chemical transformations, including click chemistry, further cross-coupling reactions, and polymerization. These compounds serve as precursors for the synthesis of more complex molecules with potential applications in:
-
Pharmaceuticals: As scaffolds for the development of novel therapeutic agents.
-
Organic Materials: In the creation of conjugated polymers and other materials with interesting electronic and optical properties.
-
Nanomaterials: As components in the bottom-up synthesis of functional nanostructures.
This guide provides a foundational understanding of the molecular structure and properties of this compound, which is crucial for its effective utilization in various research and development endeavors.
References
physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of 1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-Dimethylphenylacetylene), a substituted aromatic alkyne. This guide includes key physicochemical data, detailed experimental protocols for its synthesis, and predicted spectroscopic characteristics to support its application in research and development.
Core Physical and Chemical Properties
This compound is an organic compound featuring a benzene ring substituted with one ethynyl and two methyl groups. Its properties are influenced by the aromatic system, the reactive terminal alkyne, and the steric and electronic effects of the methyl substituents.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dimethylphenylacetylene | [1] |
| CAS Number | 16017-30-4 | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C#C)C | [1] |
| InChIKey | GMODJHLJRNXLMC-UHFFFAOYSA-N | [1] |
| Calculated XLogP3 | 2.9 | [1] |
| Monoisotopic Mass | 130.078250319 Da | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
Experimental Protocols
The synthesis of this compound is reliably achieved through a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.[2]
Synthesis of this compound
This protocol details the synthesis starting from 4-iodo-m-xylene and trimethylsilylacetylene (TMSA).
Step 1: Synthesis of ((2,4-Dimethylphenyl)ethynyl)trimethylsilane via Sonogashira Coupling
-
Reaction Setup : In a suitable reaction flask, combine 4-iodo-m-xylene (1.0 mmol, 232.1 mg), trimethylsilylacetylene (1.1 mmol, 108 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%, 7 mg), and Copper(I) Iodide (CuI, 1 mol%, 2 mg).[2]
-
Solvent and Base : Add triethylamine (TEA, 8 mL) as the solvent and base.[2]
-
Reaction Execution : Stir the mixture at room temperature for 2 hours.[2]
-
Monitoring : The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation : Upon completion, perform a standard aqueous workup. The crude product can be purified by column chromatography on silica gel to yield ((2,4-dimethylphenyl)ethynyl)trimethylsilane. A typical yield for this step is approximately 96%.[2]
Step 2: Deprotection to Yield this compound
-
Reaction Setup : Dissolve the silylated product from Step 1 in methanol (7 mL).[2]
-
Reagent Addition : Add potassium hydroxide (KOH, 120 mg) to the solution.[2]
-
Reaction Execution : Stir the mixture for 3 hours at room temperature.[2]
-
Workup and Isolation : Quench the reaction with water and extract the product with a nonpolar organic solvent, such as hexane. Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound. A typical yield for this deprotection step is approximately 92%.[2]
Spectroscopic and Chemical Characterization
While experimental spectra for the final product are not provided in the cited sources, the expected characteristics can be predicted based on the known spectra of its direct trimethylsilyl-protected precursor and analogous chemical structures.
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
-
Aromatic Protons : Three signals are expected in the aromatic region (~δ 7.0-7.4 ppm). A singlet for the proton at C5 (between the methyl groups), and two doublets for the protons at C3 and C6, showing ortho-coupling. Based on the precursor, the C6 proton is expected around δ 7.34 (d), the C5 proton around δ 6.99 (s), and the C3 proton around δ 6.91 (d).[2]
-
Acetylenic Proton : A sharp singlet for the terminal alkyne proton (-C≡C-H) is expected around δ 3.0-3.5 ppm.
-
Methyl Protons : Two distinct singlets for the two non-equivalent methyl groups (-CH₃) are expected around δ 2.3-2.4 ppm.[2]
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
-
Aromatic Carbons : Six signals are expected for the aromatic carbons. Based on the precursor, the quaternary carbons C1, C2, and C4 are predicted to appear at approximately δ 119.7, 140.3, and 138.3 ppm, respectively. The protonated carbons C3, C5, and C6 are expected around δ 126.1, 130.0, and 131.8 ppm.[2]
-
Alkynyl Carbons : Two signals for the alkyne carbons (-C≡C-) are expected. The terminal, protonated carbon (Cα) typically appears around δ 77-80 ppm, while the internal carbon attached to the benzene ring (Cβ) appears around δ 83-85 ppm.
-
Methyl Carbons : Two signals for the methyl group carbons are anticipated around δ 20-22 ppm.[2]
Predicted Infrared (IR) Spectrum
-
C-H (alkyne) Stretch : A sharp, characteristic absorption band is expected around 3300 cm⁻¹.
-
C≡C (alkyne) Stretch : A weak to medium absorption band is expected in the range of 2100-2140 cm⁻¹.
-
C-H (aromatic) Stretch : Absorption bands are expected just above 3000 cm⁻¹.
-
C-H (alkyl) Stretch : Absorption bands are expected just below 3000 cm⁻¹.
-
C=C (aromatic) Stretch : Peaks are expected in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak at m/z = 130.
-
Fragmentation : A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 115 is expected, which is a common fragmentation pathway for methylated aromatic compounds.
Workflow and Pathway Visualization
As no specific signaling pathways involving this compound are documented, the following diagram illustrates the experimental workflow for its synthesis.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-2,4-dimethylbenzene, a valuable building block in the development of novel pharmaceuticals and functional materials. The document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthesis Methodologies
The synthesis of this compound can be achieved through several reliable methods, each with its own advantages and considerations. The most prominent and widely applicable routes include:
-
Sonogashira Coupling: A powerful palladium-catalyzed cross-coupling reaction that directly forms the aryl-alkyne bond.
-
Seyferth-Gilbert and Ohira-Bestmann Homologation: A one-carbon extension of an aldehyde to a terminal alkyne.
-
Corey-Fuchs Reaction: A two-step transformation of an aldehyde to a terminal alkyne via a dibromo-olefin intermediate.
-
Dehydrohalogenation: A classical approach involving the elimination of hydrogen halides from a suitable precursor.
This guide will elaborate on each of these pathways, presenting detailed experimental procedures, quantitative data in tabular format for easy comparison, and reaction pathway diagrams for enhanced understanding.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] In the synthesis of this compound, this typically involves the coupling of a protected acetylene, such as trimethylsilylacetylene, with a halogenated 2,4-dimethylbenzene derivative, followed by deprotection.
Experimental Protocol: Two-Step Synthesis from 2,4-Dimethylbromobenzene
This procedure outlines a two-step synthesis starting from 2,4-dimethylbromobenzene involving a Sonogashira coupling followed by desilylation.[3]
Step 1: Sonogashira Coupling of 2,4-Dimethylbromobenzene with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,4-dimethylbromobenzene (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (3.0 eq).
-
To this stirred mixture, add trimethylsilylacetylene (1.2 eq) via syringe.
-
Heat the reaction mixture to 90 °C and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl-protected product.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude product from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethylbromobenzene | [3] |
| Alkyne Source | Trimethylsilylacetylene | [3] |
| Catalyst System | Pd(PPh₃)₄ / CuI | [3] |
| Base | Triethylamine | [3] |
| Solvent | N,N-Dimethylformamide | [3] |
| Temperature (Coupling) | 90 °C | [3] |
| Reaction Time (Coupling) | 8 hours | [3] |
| Deprotection Reagent | Potassium Carbonate | [3] |
| Deprotection Solvent | Methanol | [3] |
| Temperature (Deprotection) | 20 °C | [3] |
| Reaction Time (Deprotection) | 10 hours | [3] |
Sonogashira Coupling Pathway
Caption: Sonogashira coupling of 2,4-dimethylbromobenzene followed by desilylation.
Seyferth-Gilbert and Ohira-Bestmann Homologation
This method provides a direct conversion of an aldehyde to a terminal alkyne through a one-carbon homologation.[4][5] The reaction utilizes a diazophosphonate reagent. The Ohira-Bestmann modification employs a milder base, making it suitable for a wider range of substrates.[6] The starting material for the synthesis of this compound would be 2,4-dimethylbenzaldehyde.
Experimental Protocol: Ohira-Bestmann Reaction
-
In a round-bottom flask under an inert atmosphere, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol.
-
Add potassium carbonate (2.0 eq) to the solution and stir.
-
Add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq) portion-wise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,4-Dimethylbenzaldehyde |
| Reagent | Ohira-Bestmann Reagent |
| Base | Potassium Carbonate |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | Good to Excellent |
Ohira-Bestmann Homologation Pathway
Caption: Synthesis via Ohira-Bestmann homologation of 2,4-dimethylbenzaldehyde.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process for converting an aldehyde into a terminal alkyne.[7] The first step involves the formation of a 1,1-dibromo-olefin, which is then converted to the alkyne in the second step.[8]
Experimental Protocol
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate and purify by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-2,4-dimethylbenzene.
Step 2: Formation of this compound
-
Dissolve the dibromo-olefin from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Quantitative Data
| Parameter | Step 1 | Step 2 |
| Starting Material | 2,4-Dimethylbenzaldehyde | 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene |
| Reagents | CBr₄, PPh₃ | n-Butyllithium |
| Solvent | Dichloromethane | Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Yield | High | Good to High |
Corey-Fuchs Reaction Pathway
Caption: The two-step Corey-Fuchs synthesis of this compound.
Dehydrohalogenation
The dehydrohalogenation route involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihalide to form an alkyne.[9][10] This method would require the prior synthesis of a suitable dihaloethyl-dimethylbenzene precursor, which can be prepared from 2,4-dimethylstyrene.
Synthetic Workflow
Caption: General workflow for the dehydrohalogenation synthesis pathway.
Experimental Protocol (General)
Step 1: Halogenation of 2,4-Dimethylstyrene
-
Dissolve 2,4-dimethylstyrene in an inert solvent such as dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine or chlorine (1.0 eq) in the same solvent.
-
Stir the reaction until the color of the halogen disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess halogen.
-
Dry the organic layer and concentrate to obtain the vicinal dihalide.
Step 2: Double Dehydrohalogenation
-
Treat the vicinal dihalide with a strong base, such as sodium amide in liquid ammonia or potassium tert-butoxide in a suitable solvent.
-
The reaction may require elevated temperatures to drive the elimination to completion.
-
After an aqueous workup, the crude product is purified by distillation or chromatography.
This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for further optimization and specific details related to their experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. ijnc.ir [ijnc.ir]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Ethynyl-2,4-dimethylbenzene, a valuable building block in organic synthesis. The document details the necessary starting materials, experimental protocols, and reaction mechanisms for the two most prominent methods: the Sonogashira coupling and the Corey-Fuchs reaction. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic alkyne of significant interest in the development of novel organic materials and pharmaceutical compounds. Its rigid, linear ethynyl group and substituted benzene ring provide a versatile scaffold for the construction of complex molecular architectures. This guide outlines two robust and widely utilized methods for its synthesis, providing detailed procedural information to enable its preparation in a laboratory setting.
Synthetic Pathways
Two primary and highly effective methods for the synthesis of this compound are the Palladium-catalyzed Sonogashira coupling and the Corey-Fuchs reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of this compound, this involves the reaction of a halogenated 2,4-dimethylbenzene with a suitable alkyne source.
Starting Materials:
-
1-Halo-2,4-dimethylbenzene: 1-Bromo-2,4-dimethylbenzene or 1-iodo-2,4-dimethylbenzene are common starting materials. The reactivity of the halide is in the order I > Br.
-
Alkyne Source: A protected alkyne, such as ethynyltrimethylsilane, is often used to prevent self-coupling. The protecting group is subsequently removed.
A typical workflow for the Sonogashira coupling synthesis of this compound is depicted below.
A two-step procedure starting from 1-bromo-2,4-dimethylbenzene provides this compound.[2]
Step 1: Synthesis of 1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene
| Reagent/Parameter | Quantity/Value |
| 1-Bromo-2,4-dimethylbenzene | 1.0 eq |
| Ethynyltrimethylsilane | 1.2 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq |
| Copper(I) iodide | 0.1 eq |
| Triethylamine | 3.0 eq |
| Solvent | N,N-Dimethylformamide |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Atmosphere | Inert (e.g., Argon) |
Procedure:
-
To a solution of 1-bromo-2,4-dimethylbenzene in N,N-dimethylformamide are added ethynyltrimethylsilane, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).
-
The reaction mixture is heated to 90 °C and stirred for 8 hours under an inert atmosphere.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 1-((trimethylsilyl)ethynyl)-2,4-dimethylbenzene.
Step 2: Deprotection to this compound
| Reagent/Parameter | Quantity/Value |
| 1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene | 1.0 eq |
| Potassium carbonate | 2.0 eq |
| Solvent | Methanol |
| Temperature | 20 °C |
| Reaction Time | 10 hours |
Procedure:
-
1-((Trimethylsilyl)ethynyl)-2,4-dimethylbenzene is dissolved in methanol.
-
Potassium carbonate is added, and the mixture is stirred at 20 °C for 10 hours.
-
The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give this compound.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step method for the conversion of an aldehyde to a terminal alkyne.[3] This process involves the initial formation of a 1,1-dibromoalkene, which is then treated with a strong base to yield the alkyne.[3]
Starting Material:
-
2,4-Dimethylbenzaldehyde: This aldehyde serves as the precursor for the one-carbon homologation to the desired alkyne.
The workflow for the Corey-Fuchs synthesis of this compound is illustrated below.
This two-step protocol begins with the conversion of 2,4-dimethylbenzaldehyde to the corresponding dibromoalkene.
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene
| Reagent/Parameter | Quantity/Value |
| 2,4-Dimethylbenzaldehyde | 1.0 eq |
| Carbon tetrabromide | 1.5 eq |
| Triphenylphosphine | 3.0 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight |
Procedure:
-
To a solution of triphenylphosphine in dry dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide. Stir the mixture for 15 minutes.
-
Add a solution of 2,4-dimethylbenzaldehyde in dry dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The reaction mixture is then worked up, typically by adding a non-polar solvent like hexane to precipitate triphenylphosphine oxide, followed by filtration.
-
The filtrate is concentrated and purified by column chromatography to yield 1-(2,2-dibromovinyl)-2,4-dimethylbenzene.
Step 2: Conversion to this compound
| Reagent/Parameter | Quantity/Value |
| 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene | 1.0 eq |
| n-Butyllithium (in hexanes) | 2.1 eq |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
Procedure:
-
A solution of 1-(2,2-dibromovinyl)-2,4-dimethylbenzene in dry tetrahydrofuran is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature.
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography or distillation affords this compound.
Synthesis of Starting Materials
The key starting materials for the aforementioned synthetic routes are 1-bromo-2,4-dimethylbenzene and 2,4-dimethylbenzaldehyde, both of which can be synthesized from m-xylene.
Synthesis of 1-Bromo-2,4-dimethylbenzene
1-Bromo-2,4-dimethylbenzene can be prepared by the electrophilic bromination of m-xylene.
| Reagent/Parameter | Quantity/Value |
| m-Xylene | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Catalyst | Iron(III) bromide (catalytic) |
| Solvent | Dichloromethane or Carbon tetrachloride |
| Temperature | 0 °C to Room Temperature |
Synthesis of 2,4-Dimethylbenzaldehyde
2,4-Dimethylbenzaldehyde can be synthesized from m-xylene via formylation, for example, through the Gattermann-Koch reaction or Vilsmeier-Haack reaction.
| Reagent/Parameter (Gattermann-Koch) | Quantity/Value |
| m-Xylene | 1.0 eq |
| Carbon monoxide | High pressure |
| Hydrochloric acid | Anhydrous |
| Catalyst | Copper(I) chloride/Aluminum chloride |
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.3-6.9 (m, 3H, Ar-H), 3.1 (s, 1H, C≡C-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~140, 138, 132, 130, 127, 119 (Ar-C), 84 (Ar-C≡C), 79 (Ar-C≡C-H), 21, 19 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ν ~3300 (≡C-H stretch), 2100 (C≡C stretch), ~3050-2850 (C-H stretch), ~1600, 1500 (C=C aromatic stretch).
Conclusion
This guide has detailed two efficient and reliable synthetic pathways for the preparation of this compound. The Sonogashira coupling offers a direct route from a halogenated precursor, while the Corey-Fuchs reaction provides a valuable alternative starting from the corresponding aldehyde. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and drug development.
References
Spectroscopic Profile of 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 1-ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene. The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 | d | 1H | Ar-H |
| 7.03 | d | 1H | Ar-H |
| 6.97 | s | 1H | Ar-H |
| 3.00 | s | 1H | C≡C-H |
| 2.44 | s | 3H | Ar-CH ₃ |
| 2.29 | s | 3H | Ar-CH ₃ |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Ar-C |
| 136.2 | Ar-C |
| 132.2 | Ar-C H |
| 129.5 | Ar-C H |
| 127.3 | Ar-C H |
| 118.9 | Ar-C |
| 83.9 | C ≡CH |
| 76.8 | C≡C H |
| 21.2 | Ar-C H₃ |
| 20.9 | Ar-C H₃ |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 130.1 | 100 | [M]⁺ |
| 115.1 | 80 | [M-CH₃]⁺ |
| 89.1 | 40 | [M-C₃H₅]⁺ |
Experimental Protocols
The data presented in this guide was obtained from the synthesis and characterization of this compound as described in the cited literature.
Synthesis of this compound
This compound was synthesized from a suitable precursor, with the reaction being performed under an inert gas atmosphere and with the exclusion of water. In a 25 mL Schlenk flask, the starting alkyne (1.42 mmol) and dry potassium carbonate (2.84 mmol) were suspended in dry methanol (3 mL) and stirred at room temperature for 1 hour. The resulting suspension was then diluted with diethyl ether (5 mL) and washed with a saturated aqueous solution of ammonium chloride (10 mL).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL ECX 400 spectrometer. For the analysis, the purified compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): While specific details of the mass spectrometry protocol for this compound were not explicitly detailed in the primary source, standard electron ionization (EI) techniques are typically employed for such compounds.
Data Analysis Workflow
The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound is illustrated in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-ethynyl-2,4-dimethylbenzene. The content is structured to offer a comprehensive understanding of the spectral features of this compound, valuable for its identification, characterization, and application in research and development.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy, including the effects of substituent groups on chemical shifts and typical proton-proton coupling constants in aromatic systems. The ethynyl group is weakly electron-withdrawing, while the two methyl groups are weakly electron-donating, influencing the electronic environment and thus the chemical shifts of the aromatic protons.
A summary of the predicted quantitative ¹H NMR data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.3 | Doublet (d) | J_ortho_ ≈ 8 | 1H |
| H-5 | ~7.0 | Doublet of Doublets (dd) | J_ortho_ ≈ 8, J_meta_ ≈ 2 | 1H |
| H-3 | ~7.0 | Singlet (s) or finely split doublet | J_meta_ ≈ 2 | 1H |
| Acetylenic H | ~3.0 | Singlet (s) | - | 1H |
| C4-CH₃ | ~2.3 | Singlet (s) | - | 3H |
| C2-CH₃ | ~2.3 | Singlet (s) | - | 3H |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.
-
A standard pulse-acquire sequence is typically used.
-
Key acquisition parameters should be set as follows:
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K (25 °C)
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction should be applied to obtain an absorption spectrum.
-
Baseline correction should be performed to ensure accurate integration.
-
The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be carried out to determine the relative number of protons.
Spin-Spin Coupling Pathway
The coupling relationships between the aromatic protons of this compound are crucial for the definitive assignment of their signals. The following diagram, generated using the DOT language, illustrates these interactions.
Caption: Spin-spin coupling pathways for aromatic protons.
Signal Assignment and Interpretation
-
Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals.
-
H-6: This proton is ortho to the ethynyl group and meta to the C4-methyl group. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-5.
-
H-5: This proton is ortho to both H-6 and the C4-methyl group. It will appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-3.
-
H-3: This proton is ortho to the C2-methyl and C4-methyl groups and meta to H-5. Due to the small meta-coupling, it may appear as a singlet or a finely split doublet.
-
-
Methyl Protons (C2-CH₃ and C4-CH₃): The two methyl groups are in different chemical environments and are expected to have slightly different chemical shifts, both appearing as sharp singlets around 2.3 ppm.
-
Acetylenic Proton: The terminal alkyne proton is shielded by the anisotropic effect of the triple bond and is expected to appear as a sharp singlet around 3.0 ppm.
This comprehensive guide provides the necessary framework for the analysis of the ¹H NMR spectrum of this compound. The predicted data, experimental protocol, and interpretation of coupling patterns offer a robust resource for researchers in the field.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Ethynyl-2,4-dimethylbenzene
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Ethynyl-2,4-dimethylbenzene. It includes predicted spectral data, detailed experimental protocols for acquiring such data, and a structural analysis to aid in the interpretation of the spectrum.
Introduction
This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic hydrocarbon with a disubstituted benzene ring and an ethynyl group. ¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing valuable information about the carbon framework.[1] This guide focuses on the ¹³C NMR spectrum of this specific compound.
Predicted ¹³C NMR Chemical Shifts
Due to the absence of readily available experimental ¹³C NMR data in the searched literature for this compound, the chemical shifts presented here are based on computational predictions from established NMR prediction software. These predictions are valuable for identifying and characterizing the compound.
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments are based on the analysis of substituent effects and comparison with related compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C1 (ipso-ethynyl) | 119.8 | Singlet |
| C2 (ipso-methyl) | 139.5 | Singlet |
| C3 | 132.5 | Doublet |
| C4 (ipso-methyl) | 138.8 | Singlet |
| C5 | 127.8 | Doublet |
| C6 | 129.9 | Doublet |
| C7 (ethynyl) | 83.2 | Doublet |
| C8 (ethynyl) | 79.5 | Singlet |
| C9 (methyl at C2) | 20.8 | Quartet |
| C10 (methyl at C4) | 21.2 | Quartet |
Note: Predicted values can have a deviation of a few ppm from experimental values.[2]
Structural Assignment and Interpretation
The assignment of the predicted chemical shifts is based on established principles of ¹³C NMR spectroscopy for aromatic and alkyne compounds.
-
Aromatic Carbons (C1-C6): These carbons typically resonate in the downfield region of the spectrum, from approximately 120 to 150 ppm.[3] The quaternary carbons (C1, C2, and C4) are expected to have weaker signals compared to the protonated carbons.[4] The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups and the electron-withdrawing, sp-hybridized ethynyl group.
-
Alkyne Carbons (C7 and C8): The sp-hybridized carbons of the ethynyl group resonate in a characteristic upfield region compared to aromatic carbons, typically between 70 and 90 ppm.[5] The terminal alkyne carbon (C7) will show a doublet in a proton-coupled spectrum due to coupling with the acetylenic proton, while the internal alkyne carbon (C8) will be a singlet.
-
Methyl Carbons (C9 and C10): The sp³-hybridized methyl carbons are the most shielded and therefore appear at the most upfield region of the spectrum, typically around 20 ppm.
The logical relationship between the structure of this compound and its distinct ¹³C NMR signals is illustrated in the following diagram.
Caption: Correlation of carbon atoms in this compound to their predicted ¹³C NMR signals.
Experimental Protocols
The following provides a general methodology for the acquisition of a ¹³C NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.[1]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. The chemical shift of TMS is defined as 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted as needed.
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer).
-
Solvent: Set the lock to the deuterated solvent used.
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A 30-degree pulse is typically used to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR, typically ranging from 128 to 1024 scans, or more, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
The following workflow diagram illustrates the general process of obtaining and analyzing the ¹³C NMR spectrum.
Caption: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.
Conclusion
References
- 1. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to 1-Ethynyl-2,4-dimethylbenzene for Researchers and Drug Development Professionals
Introduction
1-Ethynyl-2,4-dimethylbenzene is an aromatic alkyne of significant interest in organic synthesis and medicinal chemistry. Its rigid, linear ethynyl group and substituted benzene ring make it a valuable building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. This guide provides a comprehensive overview of its commercial availability, purity, synthesis, and quality control methodologies, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Purity
Several chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The compound is identifiable by its CAS number 16017-30-4. The table below summarizes the offerings from selected commercial suppliers.
| Supplier | Catalog ID | Purity | Formula | Molecular Weight ( g/mol ) | CAS Number |
| Advanced ChemBlocks | P40859 | 95% | C₁₀H₁₀ | 130.19 | 16017-30-4 |
| A professional supplier | - | min 98% | C₁₀H₁₀ | 130.19 | 16017-30-4 |
Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
While multiple synthetic routes to this compound exist, two prevalent methods in organic synthesis are the Sonogashira coupling and the Corey-Fuchs reaction. Below are detailed, representative protocols for each approach.
Method 1: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, this typically involves the reaction of 1-bromo-2,4-dimethylbenzene with a protected or terminal alkyne.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-bromo-2,4-dimethylbenzene (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.025 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add a base, typically an amine such as diisopropylamine (7.0 equivalents), to the reaction mixture, followed by the dropwise addition of the alkyne source, for instance, ethynyltrimethylsilane (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 3 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the filter cake with additional diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Caption: Sonogashira coupling for the synthesis of this compound.
Method 2: Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step method to convert an aldehyde into a terminal alkyne.[1][2][3][4][5] This is a reliable alternative for the synthesis of this compound, starting from 2,4-dimethylbenzaldehyde.
Experimental Protocol:
-
Formation of the Dibromo-olefin:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃) (4.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add carbon tetrabromide (CBr₄) (2.0 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add 2,4-dimethylbenzaldehyde (1.0 equivalent) to the reaction mixture and stir for an additional hour at 0 °C.
-
-
Formation of the Terminal Alkyne:
-
Cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Corey-Fuchs reaction pathway for this compound synthesis.
Quality Control and Characterization
To ensure the identity and purity of this compound, a series of analytical techniques should be employed.
Experimental Protocols for Quality Control
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.
-
Temperature Program:
-
Initial oven temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 250 °C for 5-10 minutes.
-
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400. The purity is determined by the area percentage of the main peak in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a complementary technique for purity assessment, particularly for identifying non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for aromatic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Gradient Program: A typical gradient might start with 50% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms. Expected signals include:
-
A singlet for the acetylenic proton.
-
Singlets for the two methyl groups.
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Expected signals include:
-
Two signals for the alkyne carbons.
-
Signals for the two methyl carbons.
-
Signals for the aromatic carbons.
-
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.
Caption: A generalized workflow for the quality control of this compound.
This technical guide provides essential information for researchers and professionals working with this compound. By understanding its commercial sources, synthesis, and the necessary quality control procedures, scientists can confidently incorporate this versatile building block into their research and development projects.
References
- 1. synarchive.com [synarchive.com]
- 2. d-nb.info [d-nb.info]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Safe Handling and Storage of 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 1-Ethynyl-2,4-dimethylbenzene and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, this compound should be handled with the utmost caution, assuming it may have unknown hazards. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this chemical.
Chemical and Physical Properties
This compound, also known as 2,4-dimethylphenylacetylene, is an aromatic hydrocarbon.[1] While detailed experimental data for this specific compound is limited, its properties can be estimated based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | PubChem[1] |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| CAS Number | 16017-30-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Not specified; likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Density | Not specified | - |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | Inferred from similar compounds |
Hazard Identification and GHS Classification
-
Flammable Liquid: Aromatic hydrocarbons are often flammable.[2][3] Vapors may form explosive mixtures with air.
-
Skin Irritant: May cause skin irritation upon contact.[4]
-
Eye Irritant: May cause serious eye irritation.[4]
-
Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation.
-
Aspiration Hazard: If swallowed, may be harmful or fatal if it enters the airways.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Chronic Toxicity: Prolonged or repeated exposure may cause organ damage. The toxicological properties have not been thoroughly investigated.
Safe Handling and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, stringent safety precautions are essential.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store away from strong oxidizing agents.
-
Ground and bond containers when transferring material to prevent static electricity buildup.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release and Disposal
Accidental Release
-
Evacuate the area and eliminate all ignition sources.
-
Wear appropriate personal protective equipment (PPE).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Do not allow the chemical to enter drains or waterways.
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Due to the absence of specific experimental data for this compound, a generalized protocol for determining the flash point of a flammable liquid is provided below. This is a critical parameter for assessing its fire hazard.
Protocol: Flash Point Determination (Closed-Cup Method)
Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Calibrated thermometer
-
Ignition source (e.g., gas flame or electric igniter)
-
Sample of this compound
Procedure:
-
Ensure the apparatus is clean and dry.
-
Pour the sample into the test cup to the filling mark.
-
Place the lid on the cup and ensure it is sealed.
-
Insert the thermometer into the designated opening.
-
Begin stirring the sample at the recommended speed.
-
Apply heat to the apparatus at a slow, constant rate.
-
As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.
-
Record the temperature at which the flash occurs.
-
Repeat the determination to ensure accuracy.
Visualizations
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Potential Research Areas for 1-Ethynyl-2,4-dimethylbenzene: A Technical Guide for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: 1-Ethynyl-2,4-dimethylbenzene
This compound (CAS No. 16017-30-4) is an aromatic alkyne that presents significant opportunities as a versatile building block in medicinal chemistry and materials science.[1] Its terminal alkyne functionality is a key feature, enabling a range of chemical transformations, most notably Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry"). These reactions provide a robust platform for the synthesis of diverse molecular architectures with potential biological activity or unique material properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for designing synthetic protocols and for computational modeling in drug discovery and materials research.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ | PubChem[1] |
| Molecular Weight | 130.19 g/mol | PubChem[1] |
| CAS Number | 16017-30-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=CC(=C(C=C1)C#C)C | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Exact Mass | 130.078250319 Da | PubChem[1] |
Key Synthetic Protocols
The reactivity of the terminal alkyne in this compound is central to its utility. Below are detailed experimental protocols for two of the most important reactions involving this functional group.
Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is fundamental for the synthesis of substituted alkynes and has broad applications in the preparation of pharmaceuticals and organic materials.[2]
Experimental Protocol: Synthesis of a Diarylalkyne
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl halide.
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF (5 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).
-
Addition of Reagents: Sequentially add an amine base, such as diisopropylamine (7.0 eq), followed by this compound (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel to yield the desired diarylalkyne.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The CuAAC reaction, which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne, is a prime example.[5][6] This reaction is exceptionally useful for creating libraries of compounds for biological screening due to its reliability and biocompatibility.[7]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol provides a general method for the CuAAC reaction between this compound and an organic azide.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the organic azide in a suitable solvent like DMSO or a tBuOH/water mixture.
-
Prepare a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper catalyst, for example, by mixing CuSO₄ (100 mM in water) with a ligand such as THPTA (200 mM in water) in a 1:2 ratio.[6]
-
-
Reaction Mixture: In a microfuge tube, combine this compound, the organic azide stock solution (in excess, e.g., 4-50 equivalents), and the pre-mixed copper/ligand solution (e.g., 25 equivalents).
-
Initiation: Add the sodium ascorbate solution (e.g., 40 equivalents) to initiate the reaction.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification: The resulting triazole product can be purified by standard methods such as column chromatography or ethanol precipitation.[6]
Potential Research Areas and Applications
The synthetic versatility of this compound opens up several promising avenues for research and development.
Drug Discovery: A Scaffold for Bioactive Molecules
The terminal alkyne group of this compound makes it an ideal starting material for generating libraries of diverse compounds for high-throughput screening (HTS) in drug discovery.[8]
Proposed Research Workflow:
-
Library Synthesis: Utilize Sonogashira coupling and click chemistry to synthesize a library of derivatives. For instance, a diverse set of aryl halides and organic azides can be reacted with this compound to create a wide range of molecular structures.
-
In Silico Screening: Employ computational methods such as molecular docking and machine learning to predict the binding affinity of the synthesized library against various biological targets.[9][10][11] This can help prioritize compounds for experimental testing.
-
High-Throughput Screening (HTS): Screen the compound library against a panel of biological targets to identify "hit" molecules with desired activity.[12]
-
Hit-to-Lead Optimization: Modify the structure of the identified hits to improve their potency, selectivity, and pharmacokinetic properties.
Materials Science: Development of Novel Polymers
Arylacetylenes are known precursors for the synthesis of conjugated polymers with interesting electronic and optical properties. The polymerization of this compound could lead to the formation of novel polymeric materials.
Experimental Protocol: Polymerization of this compound
This protocol is a general procedure for the polymerization of a terminal aryl alkyne.
-
Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., a rhodium(I) complex, 6.4 µmol) in a suitable solvent such as THF (2.5 mL).
-
Monomer Addition: Add this compound (0.64 mmol) to the catalyst solution.
-
Polymerization: Stir the mixture at 293 K in the absence of light. Monitor the consumption of the monomer using gas chromatography (GC) with an internal standard.
-
Precipitation: Once the polymerization is complete, transfer the polymer solution into vigorously stirred cold methanol (25 mL) to precipitate the polymer.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.[13]
Spectroscopic Data
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.0-7.4 ppm), Acetylenic proton (singlet, ~3.0 ppm), Methyl protons (two singlets, ~2.3-2.4 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~120-140 ppm), Alkynyl carbons (~80-90 ppm), Methyl carbons (~20 ppm) |
| IR (neat) | ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C-H stretches (alkyl, ~2850-2970 cm⁻¹), C=C stretches (aromatic, ~1500-1600 cm⁻¹)[14] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 130 |
Conclusion
This compound is a promising and currently underutilized building block with significant potential in both drug discovery and materials science. Its accessible synthesis and the high efficiency of its subsequent chemical transformations, particularly Sonogashira couplings and click chemistry, make it an attractive starting point for the development of novel compounds and materials. The research areas and experimental protocols outlined in this guide provide a solid foundation for scientists and researchers to explore the full potential of this versatile molecule. Further investigation into its derivatization and the biological and material properties of its products is highly encouraged.
References
- 1. This compound | C10H10 | CID 140020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. scispace.com [scispace.com]
- 8. blog.biobide.com [blog.biobide.com]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Sonogashira Coupling Protocol for the Synthesis of Diarylacetylenes using 1-Ethynyl-2,4-dimethylbenzene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting diarylacetylene scaffold is a prevalent motif in numerous biologically active compounds, including natural products and pharmaceuticals, as well as in organic electronic materials.
This document provides a detailed protocol for the Sonogashira coupling reaction using 1-ethynyl-2,4-dimethylbenzene as the alkyne component. It includes optimized reaction conditions, a summary of expected yields with various aryl halides, and a step-by-step experimental procedure.
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired diarylacetylene product and regenerates the active palladium(0) catalyst.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize the reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides. The data is compiled from literature reports and represents typical outcomes under optimized conditions.
Table 1: Sonogashira Coupling of this compound with Aryl Iodides
| Entry | Aryl Iodide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1-(2,4-Dimethylphenyl)-2-phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 2 | 4-Iodoanisole | 1-(2,4-Dimethylphenyl)-2-(4-methoxyphenyl)acetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 60 | 6 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | 1-(2,4-Dimethylphenyl)-2-(4-nitrophenyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 3 | 95 |
| 4 | 4-Iodotoluene | 1-(2,4-Dimethylphenyl)-2-(p-tolyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Et₃N | RT | 5 | 90 |
Table 2: Sonogashira Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | 1-(2,4-Dimethylphenyl)-2-phenylacetylene | Pd(dba)₂ / P(t-Bu)₃ / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | 1-(2,4-Dimethylphenyl)-2-(4-methoxyphenyl)acetylene | PdCl₂(dppf) / CuI | K₂CO₃ | Acetonitrile | 80 | 18 | 78 |
| 3 | 1-Bromo-4-cyanobenzene | 4-((2,4-Dimethylphenyl)ethynyl)benzonitrile | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 100 | 10 | 82 |
| 4 | 3-Bromopyridine | 3-((2,4-Dimethylphenyl)ethynyl)pyridine | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene/H₂O | 90 | 16 | 75 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask.
-
Stir the mixture at room temperature until the catalysts dissolve.
-
Add iodobenzene (0.123 mL, 1.1 mmol) followed by this compound (0.138 mL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,4-dimethylphenyl)-2-phenylacetylene.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1][2] The CuAAC reaction, specifically the Huisgen 1,3-dipolar cycloaddition catalyzed by copper(I), provides a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and high regioselectivity, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[5][6][7]
1-Ethynyl-2,4-dimethylbenzene is a readily available substituted arylacetylene. The resulting 1,2,3-triazole products incorporating the 2,4-dimethylphenyl moiety are of significant interest in medicinal chemistry. The triazole core acts as a stable linker and can participate in hydrogen bonding and dipole interactions with biological targets, while the substituted aromatic ring can be tailored to optimize pharmacokinetic and pharmacodynamic properties.[3]
These application notes provide detailed protocols for performing the CuAAC reaction with this compound and a representative azide, benzyl azide. The protocols are designed to be adaptable for a range of other organic azides.
Applications in Drug Discovery and Chemical Biology
The CuAAC reaction with this compound is a versatile tool for:
-
Lead Discovery and Optimization: Rapidly synthesize libraries of novel triazole-containing compounds for high-throughput screening. The 2,4-dimethylphenyl group can be a key pharmacophoric element or a scaffold for further functionalization.
-
Bioconjugation: Label biomolecules, such as peptides, proteins, or nucleic acids, that have been functionalized with an azide group. The resulting triazole linkage is highly stable under physiological conditions.
-
Development of PROTACs and Molecular Glues: The triazole linkage is commonly used in the design of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules due to its rigidity and stability.
-
In-situ Click Chemistry: In target-guided synthesis, the biological target itself can template the formation of a potent inhibitor from smaller azide- and alkyne-containing fragments.
Experimental Protocols
Two primary protocols are provided below. Protocol 1 utilizes an in-situ generation of the copper(I) catalyst from copper(II) sulfate and a reducing agent, which is a common and convenient method. Protocol 2 employs a pre-formed copper(I) catalyst for situations where the presence of a reducing agent is not desired.
Protocol 1: In-situ Generation of Copper(I) Catalyst
This protocol describes the reaction of this compound with benzyl azide using copper(II) sulfate and sodium ascorbate.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
-
To this solution, add benzyl azide (1.0 mmol, 1.0 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-benzyl-4-(2,4-dimethylphenyl)-1H-1,2,3-triazole, can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Using a Pre-formed Copper(I) Catalyst
This protocol is suitable for reactions that may be sensitive to the reducing agent used in Protocol 1.
Materials:
-
This compound
-
Azide of choice (e.g., benzyl azide)
-
Copper(I) iodide (CuI) or another suitable Cu(I) salt
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or similar apparatus
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 0.05 eq).
-
Add anhydrous, degassed solvent (5 mL).
-
Add this compound (1.0 mmol, 1.0 eq) and the desired azide (1.0 mmol, 1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
The work-up and purification can be performed as described in Protocol 1.
Quantitative Data
The following table summarizes representative yields for the CuAAC reaction between benzyl azide and phenylacetylene, which is structurally similar to this compound. The yields for reactions with this compound are expected to be in a similar high range.
| Alkyne | Azide | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | [Cu(CH₃CN)₄]PF₆ | Dichloromethane | Room Temp. | 2 h | 94 | [8][9] |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 30 °C | 12 h | 96 | |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Sodium Ascorbate | Ethanol/Water | Room Temp. | - | 73 | [10] |
Mandatory Visualizations
References
- 1. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 9. Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 1-Ethynyl-2,4-dimethylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Ethynyl-2,4-dimethylbenzene (also known as 2,4-dimethylphenylacetylene) as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for a variety of coupling and cycloaddition reactions, making it a valuable tool in the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science.
Overview of Applications
This compound is a readily available starting material that serves as a key building block in several important organic transformations. The presence of the ethynyl group allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key applications include:
-
Sonogashira Coupling: Formation of unsymmetrical diarylacetylenes and other substituted alkynes by coupling with aryl or vinyl halides.
-
[3+2] Cycloaddition (Click Chemistry): Reaction with organic azides to form 1,2,3-triazoles, a common scaffold in medicinal chemistry.
-
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): Use in annulation reactions to construct complex aromatic systems.
-
Synthesis of Heterocycles: A precursor for the synthesis of various heterocyclic compounds, such as carbazoles.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely used to construct carbon-carbon bonds under mild conditions.[1]
General Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodo-m-xylene
This protocol is adapted from a procedure for a similar Sonogashira coupling.[2]
Materials:
-
This compound
-
4-Iodo-m-xylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodo-m-xylene (1.0 mmol), this compound (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylacetylene.
Quantitative Data for Sonogashira Coupling
The following table presents typical yields for Sonogashira coupling reactions of phenylacetylene with various aryl halides, which can serve as a reference for reactions with this compound. Electron-withdrawing groups on the aryl halide generally lead to higher yields, while electron-donating groups may result in slightly lower yields.[3]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 12 | 85 |
| 4-Bromoacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 92 |
| 4-Chloronitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Piperidine | DMF | 100 | 24 | 78 |
| 3-Bromopyridine | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 88[2] |
[3+2] Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between a terminal alkyne and an organic azide is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles.[4][5] This reaction can be performed thermally or, more commonly, catalyzed by copper(I) to afford the 1,4-disubstituted triazole regioisomer exclusively.[6]
General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: General workflow for a CuAAC "click" reaction.
Experimental Protocol: Synthesis of 1-Benzyl-4-(2,4-dimethylphenyl)-1H-1,2,3-triazole
This protocol is a representative procedure for the copper-catalyzed cycloaddition of an alkyne and an azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,4-disubstituted triazole.
Quantitative Data for [3+2] Cycloaddition Reactions
The following table provides representative yields for the cycloaddition of phenyl azide with various alkynes.
| Alkyne | Azide | Catalyst | Solvent | Temp | Time | Yield (%) |
| Phenylacetylene | Phenyl azide | CuI | neat | RT | 2h | 96 |
| Methyl propiolate | Phenyl azide | CuI | neat | RT | 2h | 97 |
| Dimethyl acetylenedicarboxylate | Benzyl azide | None | neat | RT | 2h | 91 |
Synthesis of Carbazoles
Carbazole derivatives are important structural motifs found in many biologically active compounds and functional materials. This compound can be used as a precursor in the synthesis of substituted carbazoles through palladium-catalyzed annulation reactions with appropriately substituted anilines.[7]
Logical Workflow for Carbazole Synthesis
Caption: Logical workflow for the synthesis of carbazoles.
Application in Drug Discovery
The structural motifs accessible from this compound, such as substituted alkynes and triazoles, are prevalent in many biologically active molecules, including kinase inhibitors.[8][9] For example, the diarylacetylene core can act as a rigid scaffold to position pharmacophoric groups for optimal interaction with a biological target. The triazole ring is a well-known bioisostere for amide bonds and can participate in hydrogen bonding interactions within a protein's active site.
While direct synthesis of marketed drugs using this compound may not be widely documented, its utility lies in the rapid generation of analog libraries for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. For instance, in the development of tyrosine kinase inhibitors, the diarylacetylene scaffold has been explored to modulate the pharmacokinetic and pharmacodynamic properties of the drug candidates.[10]
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
This compound can serve as a building block in the construction of larger, more complex polycyclic aromatic hydrocarbons through annulative π-extension reactions.[11] These reactions often involve palladium-catalyzed processes where the alkyne undergoes cyclization with a suitably functionalized aromatic partner.[6][12] Such methods are crucial for the bottom-up synthesis of novel carbon-rich materials with tailored optoelectronic properties.
References
- 1. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethynyl-2,4-dimethylbenzene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Ethynyl-2,4-dimethylbenzene, also known as 2,4-dimethylphenylacetylene, in polymer chemistry. The document details its application as a monomer in the synthesis of substituted polyacetylenes, a class of polymers with interesting thermal and potentially electronic properties. While specific quantitative data for the homopolymer of this compound is limited in publicly available literature, this document outlines generalized experimental protocols based on the polymerization of structurally similar phenylacetylene derivatives.
Introduction
This compound is an aromatic acetylene monomer that can undergo polymerization to form poly(this compound). The resulting polymer possesses a conjugated polyene backbone with pendant 2,4-dimethylphenyl groups. Substituted polyacetylenes are of significant interest due to their potential applications in areas such as thermally stable materials, organic electronics, and as precursors to carbon materials. The methyl substituents on the phenyl ring can influence the polymer's solubility, processability, and solid-state packing.
Key Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of substituted polyacetylenes . These polymers are valued for their:
-
High Thermal Stability: The conjugated backbone and aromatic side groups contribute to excellent thermal and thermo-oxidative stability.
-
Processability: The methyl substituents can enhance the solubility of the polymer in common organic solvents compared to unsubstituted polyphenylacetylene, facilitating processing and characterization.
-
Potential for Functional Materials: The polyacetylene backbone imparts semiconductor properties, making these materials candidates for applications in organic electronics.
-
High Carbon Yield Precursors: Upon pyrolysis, these polymers can be converted into carbonaceous materials with high char yields.
Experimental Protocols
While a specific, detailed protocol for the homopolymerization of this compound is not extensively reported, the following protocols are representative for the polymerization of phenylacetylene derivatives using common transition metal catalysts.
Protocol 1: Rhodium-Catalyzed Polymerization
Rhodium complexes, particularly Rh(I) catalysts, are highly effective for the stereoregular polymerization of phenylacetylenes, typically yielding polymers with a high cis-transoidal structure.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or a similar Rh(I) catalyst
-
Triethylamine (Et₃N) or another suitable co-catalyst/base
-
Anhydrous tetrahydrofuran (THF) or toluene (polymerization solvent)
-
Methanol (precipitation solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the chosen anhydrous solvent.
-
Monomer Addition: To the stirred catalyst solution, add the co-catalyst (e.g., triethylamine) followed by the this compound monomer via syringe. A typical monomer to catalyst ratio ([M]/[C]) is in the range of 50:1 to 200:1.
-
Polymerization: Allow the reaction to stir at room temperature (or a specified temperature, e.g., 30°C) for a designated period (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: Quench the polymerization by pouring the viscous polymer solution into a large excess of a non-solvent, typically methanol, with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol to remove residual monomer and catalyst, and dried under vacuum to a constant weight.
Logical Workflow for Rhodium-Catalyzed Polymerization:
Protocol 2: Tungsten- or Molybdenum-Catalyzed Metathesis Polymerization
Metathesis catalysts, such as those based on tungsten or molybdenum, are also employed for the polymerization of acetylenes.
Materials:
-
This compound (monomer)
-
Tungsten(VI) chloride (WCl₆) or Molybdenum(V) chloride (MoCl₅)
-
Tetraphenyltin (Ph₄Sn) or another suitable co-catalyst
-
Anhydrous toluene (polymerization solvent)
-
Methanol (precipitation solvent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Activation: In a Schlenk flask under an inert atmosphere, suspend the tungsten or molybdenum catalyst in anhydrous toluene. Add the co-catalyst (e.g., Ph₄Sn) and age the catalyst system at a specific temperature (e.g., 30-60°C) for a short period (e.g., 15-30 minutes).
-
Monomer Addition: Cool the catalyst solution to the desired polymerization temperature (e.g., 0°C or room temperature) and add the this compound monomer.
-
Polymerization: Stir the reaction mixture for the desired time (e.g., 3-24 hours).
-
Polymer Isolation: Terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Data Presentation
| Monomer | Catalyst System | Mn ( g/mol ) | PDI (Mw/Mn) | Thermal Stability (Td5, °C) | Reference |
| Phenylacetylene | [Rh(nbd)Cl]₂ / Et₃N | 15,000 - 400,000 | 1.5 - 3.0 | ~350-400 | General Knowledge |
| 4-tert-Butylphenylacetylene | [Rh(nbd)Cl]₂ / Et₃N | 25,000 - 100,000 | 1.6 - 2.5 | ~400 | General Knowledge |
| Phenylacetylene | WCl₆ / Ph₄Sn | 10,000 - 50,000 | 1.8 - 3.5 | ~350 | General Knowledge |
| 4-Ethynyl-phenylacetylene | WCl₆ / Ph₄Sn | 141,000 | 1.25 | >400 | [1] |
Note: Td5 represents the temperature at which 5% weight loss occurs.
Signaling Pathways and Logical Relationships
The polymerization of this compound via a transition metal catalyst involves several key steps, which can be visualized as a logical relationship diagram.
Catalytic Polymerization Cycle (Conceptual):
This diagram illustrates the fundamental steps in a coordination-insertion polymerization mechanism, which is often proposed for these types of catalytic systems. An active catalyst species initiates the polymerization by coordinating with and inserting a monomer unit. The polymer chain then propagates through successive monomer insertions. Finally, a termination or chain transfer event releases the polymer chain.
Conclusion
This compound is a valuable monomer for the synthesis of substituted polyacetylenes. The resulting polymers are expected to exhibit high thermal stability and good solubility, making them attractive for various material applications. While specific experimental data for the homopolymer is sparse, established polymerization protocols for similar phenylacetylene derivatives provide a solid foundation for further research and development in this area. The provided protocols and conceptual diagrams serve as a guide for researchers and scientists interested in exploring the potential of this monomer in polymer chemistry.
References
Application Notes and Protocols: The Role of 1-Ethynyl-2,4-dimethylbenzene in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Ethynyl-2,4-dimethylbenzene and structurally similar terminal alkynes are valuable building blocks in the synthesis of complex pharmaceutical intermediates. Their utility is primarily demonstrated through their participation in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This reaction allows for the efficient construction of aryl-alkyne moieties, which are key structural motifs in a variety of biologically active molecules. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of a key intermediate for the multi-targeted tyrosine kinase inhibitor, Ponatinib.
Application Notes
This compound serves as a surrogate for the structurally related and pharmaceutically relevant intermediate, 3-ethynyl-4-methylbenzoic acid, in the synthesis of Ponatinib. The core of this application lies in the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] This reaction is instrumental in creating the ethynyl bridge that connects the two key aromatic systems in the Ponatinib molecule.[2]
The general scheme for this synthetic approach involves the coupling of an activated benzoic acid derivative with a suitable aniline derivative, followed by the crucial Sonogashira coupling to introduce the ethynyl-imidazo[1,2-b]pyridazine moiety. The choice of catalysts, ligands, bases, and solvents is critical for achieving high yields and purity of the desired pharmaceutical intermediate.
Key Advantages of the Sonogashira Coupling in Pharmaceutical Synthesis:
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, which helps to preserve sensitive functional groups elsewhere in the molecule.[3][4]
-
High Yields: When optimized, the Sonogashira coupling can provide excellent yields of the desired product.
-
Versatility: The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[1]
Experimental Protocols
The following protocols are representative examples of how a terminal alkyne like this compound or its analogs can be utilized in the synthesis of a Ponatinib intermediate. The protocols are based on established synthetic routes for Ponatinib.[2][5]
Protocol 1: General Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, which is the core reaction for incorporating the this compound motif.
Materials:
-
Aryl halide (e.g., 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) (1 mmol)
-
Terminal alkyne (e.g., this compound or 3-ethynylimidazo[1,2-b]pyridazine) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, [(cinnamyl)PdCl]₂) (0.05-0.1 mol%)
-
Copper(I) iodide (CuI) (0.1-0.2 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 45-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Synthesis of a Ponatinib Intermediate via Sonogashira Coupling
This protocol details a specific application of the Sonogashira coupling in the synthesis of a key precursor to Ponatinib.
Reaction: 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide + 3-ethynylimidazo[1,2-b]pyridazine → 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Ponatinib)
Materials:
-
3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (1.0 equiv)
-
3-ethynylimidazo[1,2-b]pyridazine (1.2 equiv)
-
[(cinnamyl)PdCl]₂ (0.075 mol%)
-
cBRIDP (a specific ligand) (0.45 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
2 wt% TPGS-750-M/H₂O (solvent)
Procedure:
-
In a reaction vessel, combine 3-iodo-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, [(cinnamyl)PdCl]₂, and cBRIDP.
-
Add the 2 wt% TPGS-750-M/H₂O solvent and triethylamine.
-
Add 3-ethynylimidazo[1,2-b]pyridazine to the mixture.
-
Heat the reaction mixture to 45 °C under an argon atmosphere for approximately 47 hours.[6]
-
Monitor the reaction progress by HPLC.
-
Upon completion, work up the reaction by extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to yield Ponatinib.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling reaction in the synthesis of Ponatinib and related compounds.
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 3-iodo-4-methylbenzoyl chloride derivative | 3-ethynylimidazo[1,2-b]pyridazine | Pd(PPh₃)₄ / CuI | DMF | 80 | 12 | >90 | >99 | [2] |
| 2 | 3-iodo-4-methylbenzoic acid derivative | 3-ethynylimidazo[1,2-b]pyridazine | [(cinnamyl)PdCl]₂ / cBRIDP | 2 wt% TPGS-750-M/H₂O | 45 | 47 | Not specified | >99.5 | [6] |
| 3 | 3-bromo-imidazo[1,2-b]pyridazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Reflux | 5-72 | Not specified | Not specified | [5] |
| 4 | 4-iodo-m-xylene | Trimethylsilylacetylene | Palladium catalyst / CuI | TEA | RT | 2 | 96 | Not specified | [7] |
Visualizations
Diagram 1: General Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for the synthesis of pharmaceutical intermediates via Sonogashira coupling.
Diagram 2: Logical Relationship of Sonogashira Reaction Components
Caption: Key components and outcome of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 3. ijnc.ir [ijnc.ir]
- 4. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 5. CN103664960A - Preparation method for Ponatinib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions utilizing 1-Ethynyl-2,4-dimethylbenzene, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The following sections detail the experimental procedures for Sonogashira, Suzuki, and Heck reactions, offering a foundational guide for researchers.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. These reactions are central to modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[1] Three of the most prominent examples are the Sonogashira, Suzuki, and Heck reactions, all of which can be effectively employed with this compound to introduce the 2,4-dimethylphenylalkynyl moiety into a variety of substrates.[2][3][4]
1.1 Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5] It is a highly efficient method for the synthesis of substituted alkynes.
1.2 Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3][6] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[7]
1.3 Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[2][8] This reaction is a versatile method for the arylation or vinylation of alkenes.[9]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
2.1 Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the base and this compound via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[10]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.2 Protocol for Suzuki Coupling of an Aryl Boronic Acid with an Aryl Halide (to be subsequently coupled with this compound)
While this compound is not a direct partner in a standard Suzuki reaction, this protocol outlines the synthesis of a biaryl compound which could then be functionalized with an alkyne. The Suzuki reaction is a versatile method for creating the aryl halide or aryl boronic acid partner for a subsequent Sonogashira coupling.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., aqueous 2 M sodium carbonate solution, 2.0 mL)
-
Solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and aryl boronic acid in the chosen solvent.
-
Add the aqueous base solution to the mixture.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
2.3 Protocol for Heck Reaction of this compound with an Aryl Halide
The Heck reaction typically involves the coupling of an aryl halide with an alkene. A variation, the Sonogashira-Heck reaction, can couple an alkyne, an aryl halide, and an alkene in a one-pot process. Below is a standard Heck protocol for coupling an aryl halide with a generic alkene, which can be adapted.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
Alkene (e.g., Styrene or an acrylate, 1.2 mmol)
-
Palladium catalyst (e.g., Palladium(II) acetate (Pd(OAc)₂), 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃), 1.5 mmol)
-
Solvent (e.g., Acetonitrile or DMF, 10 mL)
Procedure:
-
To a Schlenk tube, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill with argon.
-
Add the solvent, aryl halide, alkene, and base.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The efficiency of palladium-catalyzed reactions is influenced by several factors. The following tables summarize typical reaction parameters.
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Typical Range |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Co-catalyst | CuI |
| Co-catalyst Loading | 2-10 mol% |
| Base | TEA, DIPEA, K₂CO₃ |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 2-24 hours |
Table 2: Typical Reaction Conditions for Suzuki Coupling
| Parameter | Typical Range |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Catalyst Loading | 1-5 mol% |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Table 3: Typical Reaction Conditions for Heck Reaction
| Parameter | Typical Range |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Catalyst Loading | 0.5-5 mol% |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | TEA, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 6-48 hours |
Visualizations
4.1 Experimental Workflow
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. ijnc.ir [ijnc.ir]
Application Notes and Protocols: Derivatization of 1-Ethynyl-2,4-dimethylbenzene for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1-ethynyl-2,4-dimethylbenzene, a versatile building block for the synthesis of functional organic materials. The following sections detail its use in polymerization, cross-coupling, and cycloaddition reactions, offering pathways to novel polymers, conjugated systems, and complex cyclic molecules with potential applications in organic electronics, sensor technology, and medicinal chemistry.
Polymerization of this compound
The polymerization of this compound yields poly(this compound), a substituted polyacetylene. These polymers are characterized by their conjugated backbone, which can impart interesting optical and electronic properties. Rhodium-based catalysts are particularly effective for the stereoregular polymerization of phenylacetylene derivatives.[1]
Experimental Protocol: Rhodium-Catalyzed Polymerization
This protocol is based on established methods for the polymerization of substituted phenylacetylenes using a rhodium catalyst.[1]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (rhodium(I)/norbornadiene chloride dimer) catalyst
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in anhydrous THF.
-
Add triethylamine to the catalyst solution.
-
Add the this compound monomer to the stirred catalyst solution at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature. The solution will typically become more viscous as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
Data Presentation:
| Monomer | Catalyst System | Solvent | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Polymer Color |
| C10FA | [Rh(nbd)Cl]₂/Et₃N | Et₃N | 56 | 47,000 | 2.2 | Brown |
| C10FA | [Rh(nbd)Cl]₂/Et₃N | THF-Et₃N | 61 | 70,000 | 1.9 | Orange |
| C5FA | [Rh(nbd)Cl]₂/Et₃N | Et₃N | 50 | - | - | Brown |
| C5FA | [Rh(nbd)Cl]₂/Et₃N | THF-Et₃N | 56 | 100,000 | 1.9 | Brown |
Data for analogous fluorenylacetylene monomers (C10FA and C5FA) are presented to illustrate typical results.[2]
Logical Relationship: Polymerization Workflow
Caption: Workflow for the rhodium-catalyzed polymerization.
Cross-Coupling Reactions: Sonogashira Coupling
The ethynyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, leading to the synthesis of diarylacetylenes and conjugated enynes. These products are valuable in the fields of organic electronics and materials science.[3]
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
This protocol is adapted from a general procedure for the Sonogashira coupling of a substituted phenylacetylene with an aryl iodide.[3]
Materials:
-
This compound
-
4-Iodoanisole (or other aryl iodide)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
CuI (copper(I) iodide)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide, this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous toluene and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
The following table shows representative yields for the Sonogashira coupling of a similar substituted phenylacetylene, 4-iodo-m-xylene, with a protected alkyne.[3]
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodo-m-xylene | Trimethylsilylacetylene | Pd catalyst, CuI | TEA | - | 96 |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd catalyst, CuI | TEA | - | 98 |
Data for the coupling of 4-iodo-m-xylene and 4-iodoanisole with trimethylsilylacetylene are presented as analogous examples.[3]
Signaling Pathway: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Cycloaddition Reactions
The carbon-carbon triple bond in this compound can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. These reactions are powerful tools for constructing complex molecular architectures.
[4+2] Cycloaddition (Diels-Alder Reaction)
As a dienophile, this compound can react with a conjugated diene to form a six-membered ring. The reaction is typically thermally promoted and proceeds in a concerted fashion.[4]
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, furan)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Sealed reaction tube or flask with reflux condenser
Procedure:
-
In a reaction vessel, dissolve this compound and a slight excess of the diene in the solvent.
-
Seal the vessel or equip it with a reflux condenser.
-
Heat the reaction mixture to a temperature appropriate for the specific diene (typically between 80-150 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation:
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
This compound can act as a dipolarophile in reactions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings, such as triazoles and isoxazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of this type of reaction, often referred to as "click chemistry".[5]
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI) or another Cu(I) source
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
A suitable solvent (e.g., THF, DMF, t-butanol/water)
Procedure:
-
Dissolve the organic azide and this compound in the chosen solvent.
-
Add the copper(I) catalyst and the base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous ammonia solution to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting triazole by column chromatography or recrystallization.
Data Presentation:
Logical Relationship: Cycloaddition Pathways
Caption: Derivatization of this compound via cycloaddition reactions.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Solvent Selection for Reactions Involving 1-Ethynyl-2,4-dimethylbenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting the appropriate solvent for chemical reactions involving 1-Ethynyl-2,4-dimethylbenzene. The choice of solvent is critical in optimizing reaction outcomes, including yield, selectivity, and reaction rate. These guidelines are intended for use by professionals in research, and drug development.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to solvent selection.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4-Dimethylphenylacetylene | [1] |
| CAS Number | 16017-30-4 | [1] |
| Molecular Formula | C₁₀H₁₀ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| Appearance | No data available; likely a liquid or low-melting solid. | |
| Boiling Point | No experimental data available. Estimated to be around 180-200 °C. | |
| Melting Point | No data available. | |
| Polarity | Nonpolar | Inferred from structure |
| Solubility | Based on its nonpolar, aromatic structure, this compound is expected to be highly soluble in nonpolar organic solvents and have limited solubility in polar solvents. |
Inferred Solubility Profile:
| Solvent | Polarity | Expected Solubility |
| Toluene | Nonpolar | High |
| Tetrahydrofuran (THF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High |
| Acetonitrile | Polar Aprotic | Moderate |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Very Low |
Common Reactions and Recommended Solvents
This compound, as a terminal alkyne, is a versatile building block in organic synthesis. Two of the most common and powerful reactions it undergoes are the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] The choice of solvent can significantly impact the reaction's efficiency.
Solvent Considerations:
-
Aprotic solvents are generally preferred to avoid quenching of the acetylide intermediate.
-
The solvent must be able to dissolve both the alkyne and the aryl/vinyl halide, as well as the palladium and copper catalysts and the base.
-
The boiling point of the solvent should be compatible with the desired reaction temperature.
Recommended Solvents and Typical Conditions:
| Solvent | Base | Catalyst System | Temperature (°C) | Notes |
| Toluene | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Pd(PPh₃)₄ / CuI | 25 - 80 | A common choice for nonpolar substrates. Good for achieving higher temperatures if needed. |
| Tetrahydrofuran (THF) | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Pd(PPh₃)₂Cl₂ / CuI | 25 - 66 | A versatile solvent that dissolves a wide range of substrates. |
| N,N-Dimethylformamide (DMF) | Triethylamine (Et₃N), Cesium Carbonate (Cs₂CO₃) | Pd(OAc)₂ / PPh₃ / CuI | 25 - 100 | A polar aprotic solvent that can enhance the rate of some reactions.[5] |
| Acetonitrile | Triethylamine (Et₃N) | PdCl₂(PPh₃)₂ / CuI | 25 - 82 | Another polar aprotic option, sometimes used in combination with other solvents. |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol provides a general procedure that can be adapted for various aryl halides.
Materials:
-
This compound
-
4-Iodoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, degassed)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol%) and copper(I) iodide (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol) and this compound (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 10 mL of THF).
-
Add the degassed amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] This reaction is known for its tolerance of a wide range of functional groups and its ability to be performed in various solvents, including aqueous mixtures.
Solvent Considerations:
-
A key advantage of CuAAC is its compatibility with a broad range of solvents.
-
The choice of solvent often depends on the solubility of the azide and alkyne starting materials.
-
Protic solvents, including water, are often used and can accelerate the reaction.[7]
Recommended Solvents and Typical Conditions:
| Solvent | Catalyst System | Temperature (°C) | Notes | |---|---|---|---|---| | tert-Butanol/Water (1:1) | CuSO₄·5H₂O / Sodium Ascorbate | 25 | A very common and effective solvent system for a wide range of substrates. | | N,N-Dimethylformamide (DMF) | CuI | 25 - 60 | A good choice for less soluble starting materials. | | Tetrahydrofuran (THF) | CuI | 25 | A versatile organic solvent option. | | Dimethyl Sulfoxide (DMSO) | CuI | 25 | A highly polar aprotic solvent, useful for substrates with poor solubility in other solvents.[4] | | Acetonitrile | CuI | 25 | Can be used, sometimes in combination with water. |
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol outlines a standard procedure for the synthesis of a 1,2,3-triazole using an in-situ generated copper(I) catalyst.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., tert-butanol and water)
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in the chosen solvent system (e.g., 10 mL of a 1:1 mixture of tert-butanol and water).
-
In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another small vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Framework for Solvent Selection
The selection of an appropriate solvent is a critical step in optimizing any chemical reaction. The following diagram illustrates a logical workflow for choosing a suitable solvent for reactions involving this compound.
Safety Considerations
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the solvents and reagents used.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Azide compounds can be explosive and should be handled with care.
By carefully considering the physicochemical properties of this compound and the specific requirements of the intended reaction, researchers can select an optimal solvent to achieve high yields and purity in their synthetic endeavors. The provided protocols offer a solid starting point for the development of robust and efficient chemical transformations.
References
- 1. This compound | C10H10 | CID 140020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up of Reactions Utilizing 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-2,4-dimethylbenzene is a terminal alkyne of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its unique structural features allow for its participation in a variety of powerful carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the laboratory scale-up of two of the most prevalent and impactful reactions involving this versatile building block: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry."
The successful transition of a chemical reaction from a small-scale laboratory setup to a larger, preparative scale is a critical phase in chemical and pharmaceutical development. This process, known as scale-up, presents numerous challenges, including maintaining reaction efficiency, ensuring safety, and achieving consistent product quality. These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of scaling up reactions with this compound, focusing on practical methodologies, data-driven insights, and robust safety considerations.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1]
General Reaction Scheme
Caption: General scheme of the Sonogashira cross-coupling reaction.
Key Considerations for Scale-Up
Scaling up Sonogashira reactions requires careful attention to several factors to ensure safety, efficiency, and reproducibility.
-
Catalyst System: The choice and loading of the palladium catalyst and copper co-catalyst are critical. While higher catalyst loadings may be acceptable at the lab scale, they become economically and environmentally challenging at larger scales. Process optimization often aims to minimize catalyst loading without compromising reaction kinetics and yield.
-
Solvent and Base: The selection of an appropriate solvent and base is crucial for reaction performance. The base neutralizes the hydrogen halide formed during the reaction, and the solvent must be suitable for the reaction conditions and downstream processing.[1]
-
Exothermicity: Sonogashira couplings can be exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to temperature runaway and side reactions. Careful monitoring and control of the reaction temperature are essential.
-
Purification: Removal of residual palladium and copper from the final product is a significant challenge in the pharmaceutical industry.[2] Purification methods need to be scalable and effective in reducing metal contaminants to acceptable levels.
Experimental Protocols
1.3.1. Laboratory Scale (1-5 g)
This protocol describes a typical laboratory-scale Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add a solution of this compound (1.1-1.5 eq) in the reaction solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
1.3.2. Kilogram Scale (Conceptual Example)
Scaling up to the kilogram level requires significant process optimization and specialized equipment. The following is a conceptual protocol highlighting key changes from the lab scale.
Key Modifications for Scale-Up:
-
Reactor: A jacketed glass reactor with overhead stirring and a temperature control unit is essential.
-
Reagent Addition: For exothermic reactions, controlled addition of one of the reactants via a dropping funnel or pump is necessary to manage the temperature.
-
Purification: Crystallization is often the preferred method for purification at a large scale due to its efficiency and cost-effectiveness compared to chromatography. Metal scavenging agents may also be employed to reduce residual catalyst levels.
Data Presentation: Sonogashira Coupling Scale-Up
The following table summarizes typical changes in reaction parameters and outcomes when scaling up a Sonogashira coupling reaction.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Reactants | ||
| This compound | 1.0 g (7.68 mmol) | 1.0 kg (7.68 mol) |
| Aryl Iodide | 1.1 eq (8.45 mmol) | 1.1 eq (8.45 mol) |
| Catalysts & Reagents | ||
| Pd(PPh₃)₄ | 0.03 eq (0.23 mmol) | 0.01 eq (0.077 mol) |
| CuI | 0.05 eq (0.38 mmol) | 0.02 eq (0.15 mol) |
| Triethylamine | 3.0 eq (23.0 mmol) | 2.5 eq (19.2 mol) |
| THF (Solvent) | 20 mL | 15 L |
| Reaction Conditions | ||
| Temperature | 25 °C (Room Temp) | 25-35 °C (with cooling) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Work-up & Purification | ||
| Quenching | Sat. aq. NH₄Cl | Dilute aq. HCl |
| Purification Method | Column Chromatography | Crystallization |
| Outcome | ||
| Isolated Yield | 85-95% | 80-90% |
| Product Purity | >98% | >99% |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prominent example of "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[3] This reaction is valued for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[3][4]
General Reaction Scheme
References
Application Notes and Protocols for the Purification of 1-Ethynyl-2,4-dimethylbenzene Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-2,4-dimethylbenzene and its derivatives are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and agrochemicals. The ethynyl group provides a versatile handle for various chemical transformations, including coupling reactions, cycloadditions, and polymerizations. Following synthesis, effective purification is crucial to remove unreacted starting materials, catalysts, and byproducts, ensuring the high purity required for subsequent applications. Column chromatography, particularly flash column chromatography, is a widely used and effective technique for the purification of these compounds. This document provides detailed protocols and application notes for the purification of this compound derivatives using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of relatively non-polar to moderately polar compounds like this compound derivatives, a normal-phase system is typically employed. In this setup, a polar stationary phase, most commonly silica gel, is used in conjunction with a non-polar mobile phase (eluent).
The separation mechanism relies on the polarity of the molecules in the mixture. More polar compounds will have a stronger interaction with the polar silica gel stationary phase and will therefore move more slowly down the column. Less polar compounds will interact less with the stationary phase and will be carried along more readily with the mobile phase, eluting from the column first. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be sequentially eluted, achieving effective separation.
Experimental Protocols
This section outlines a general protocol for the purification of this compound derivatives by flash column chromatography. The specific parameters, such as the mobile phase composition, may need to be optimized for each specific derivative.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Solvents: Hexane (or heptane as a less toxic alternative), Ethyl Acetate (EtOAc)
-
Sample to be purified
-
Sand (sea sand, washed and dried)
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Pre-purification Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide a preview of the separation and help in choosing the appropriate mobile phase composition.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system is one that gives a good separation of the desired product from impurities, with the desired product having a retention factor (Rf) of approximately 0.2-0.4.
Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer of sand (approximately 1-2 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer.
-
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or compressed air for flash chromatography) to start the elution process.
-
Collect the eluent in fractions using test tubes or flasks.
-
Monitor the separation by collecting small spots from the eluted fractions on a TLC plate and visualizing under a UV lamp.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. This is typically done in a stepwise manner (e.g., from 5% EtOAc to 10%, then to 20%, etc.).
-
Once the desired product has been fully eluted, a final flush with a more polar solvent (e.g., 50% EtOAc in hexane) can be performed to elute any remaining highly polar impurities.
Post-purification
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Determine the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following table summarizes typical experimental conditions for the purification of aryl alkyne derivatives, which can be adapted for this compound and its analogs.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Typical Rf of Product | Reference |
| Aryl Alkyne | Silica Gel | Hexane / Ethyl Acetate | Gradient | 0.2 - 0.4 | [1][2] |
| Substituted Ethynylbenzene | Silica Gel | Hexane / Dichloromethane | Gradient | Not specified | [3] |
| Thienyl-Ethynylbenzene | Silica Gel | Hexane | Isocratic | Not specified | [4] |
| Diarylacetylene | Silica Gel | Hexane / Ethyl Acetate | Isocratic/Gradient | Not specified | [5] |
Mandatory Visualization
Below is a diagram illustrating the logical workflow for the purification of this compound derivatives by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting
-
Poor Separation: If the compounds elute too quickly, decrease the polarity of the mobile phase (less ethyl acetate). If they move too slowly or not at all, increase the polarity of the mobile phase (more ethyl acetate). A shallower gradient can also improve resolution.
-
Tailing of Bands: This can be caused by an overloaded column, uneven packing, or interactions with acidic sites on the silica gel. Using less sample, ensuring a well-packed column, or adding a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent can help.
-
Cracked Column Bed: This occurs if the column runs dry. A cracked bed will lead to poor separation. The column must be repacked.
By following these guidelines and protocols, researchers can effectively purify this compound derivatives, ensuring high-quality material for their downstream applications in research and development.
References
Troubleshooting & Optimization
how to minimize homocoupling in Sonogashira reactions of 1-Ethynyl-2,4-dimethylbenzene
Technical Support Center: Sonogashira Reactions
Topic: Minimizing Homocoupling in Sonogashira Reactions of 1-Ethynyl-2,4-dimethylbenzene
This guide provides targeted troubleshooting advice and optimized protocols for researchers encountering challenges with homocoupling (Glaser-Hay coupling) during the Sonogashira reaction, specifically with sterically hindered alkynes like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules—in this case, this compound—react with each other to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates subsequent purification steps.[2]
Q2: What are the primary causes of excessive homocoupling of this compound?
A2: The primary drivers for alkyne homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][3]
-
Copper(I) Co-catalyst: While added to increase reactivity, copper salts react with the terminal alkyne to form a copper acetylide intermediate. This intermediate can then undergo oxidative dimerization, leading to the diyne byproduct.[2][4]
-
Oxygen: The presence of atmospheric oxygen promotes this oxidative dimerization (Glaser coupling pathway).[1][3][4][5] Therefore, running the reaction under strictly anaerobic (oxygen-free) conditions is critical, especially when copper is used.[1][4]
Q3: My reaction with the sterically hindered this compound is slow and still produces significant homocoupling. How can I improve the yield of my desired product?
A3: This is a common issue with sterically hindered substrates. The slow rate of the desired cross-coupling reaction allows more time for the competing homocoupling to occur.[3] Several strategies can be employed to favor the Sonogashira cross-coupling pathway:
-
Implement Copper-Free Conditions: The most effective method to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[1][2][4][6] Numerous copper-free protocols have been developed that successfully circumvent this side reaction.[2][4][7]
-
Optimize Catalyst & Ligand: For hindered substrates, using a more active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can accelerate the rate-determining oxidative addition step and favor cross-coupling.[8][9]
-
Slow Addition of Alkyne: Adding the this compound solution slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1][9][10]
-
Choice of Base and Solvent: The base and solvent system is crucial. Secondary amines like piperidine or diisopropylamine can be more effective than triethylamine.[2][4] Anhydrous, degassed solvents such as DMF, toluene, or THF are commonly used.[1][4][11]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Absolutely. The solvent must effectively dissolve all reaction components, including the palladium complexes and inorganic base.[11] The base is required to neutralize the hydrogen halide byproduct formed during the reaction.[4] Studies have shown that the reaction yield and rate can be significantly influenced by the specific combination of base and solvent used.[11][12][13] For copper-free systems, inorganic bases like K₃PO₄ or Cs₂CO₃ are often used with polar aprotic solvents.[1][14]
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different reaction parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupled diyne.
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Co-Catalyst | Copper-Free | High Cu(I) concentration | Copper directly catalyzes the oxidative homocoupling (Glaser) pathway.[2][4][5] |
| Atmosphere | Rigorously Inert (Argon/Nitrogen) | Presence of Oxygen (Air) | Oxygen is the oxidant required for the dimerization of the copper acetylide intermediate.[1][3][4] |
| Alkyne Addition | Slow, controlled addition (syringe pump) | Rapid, single-portion addition | Slow addition keeps the alkyne concentration low, minimizing the bimolecular side reaction.[1][9] |
| Pd Ligand | Bulky, electron-rich phosphines | Less sterically demanding ligands | Bulky ligands can accelerate reductive elimination and favor the cross-coupling pathway.[8] |
| Base | Amine (e.g., Piperidine, DIPA) or Inorganic (e.g., K₃PO₄, Cs₂CO₃) | Sub-optimal or excess base | The base plays a critical role in both catalytic cycles; its choice must be optimized.[2][4] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. books.lucp.net [books.lucp.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-Ethynyl-2,4-dimethylbenzene synthesis
Technical Support Center: Synthesis of 1-Ethynyl-2,4-dimethylbenzene
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] For this specific synthesis, a common route involves the reaction of 2,4-dimethylbromobenzene or 2,4-dimethyliodobenzene with a protected or terminal acetylene source.
Q2: My Sonogashira reaction is not yielding any product. What are the first things I should check?
A2: When a Sonogashira reaction fails completely, the primary areas to investigate are the integrity of your reagents and the reaction setup.[3]
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are active. Palladium catalysts can degrade over time, and copper(I) iodide is susceptible to oxidation. Using fresh or properly stored catalysts is crucial.[3]
-
Reaction Conditions: The reaction is highly sensitive to oxygen. Ensure you have properly degassed your solvent and maintained an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3]
-
Reagent Purity: Verify the purity of your 2,4-dimethyl-substituted aryl halide and the alkyne. Impurities can act as catalyst poisons.[3]
Q3: I am observing a black precipitate in my reaction mixture. What is it and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[3] This can be triggered by impurities, the choice of solvent, or elevated temperatures. Some anecdotal evidence suggests that THF may promote its formation.[4] To mitigate this, use high-purity reagents and solvents, and carefully control the reaction temperature.
Q4: What is the general reactivity order for the aryl halide in a Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor for a successful reaction. The general trend for reactivity is: I > OTf > Br > Cl.[3][5] Consequently, 2,4-dimethyliodobenzene will be more reactive and may allow for milder reaction conditions (e.g., lower temperatures) compared to 2,4-dimethylbromobenzene. 2,4-dimethylchlorobenzene will be the least reactive.[2]
Q5: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A5: No, copper-free Sonogashira reactions are also possible and can be advantageous in preventing the formation of alkyne homocoupling byproducts.[3] These reactions may necessitate the use of specific ligands or different reaction conditions to be effective.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or degraded palladium catalyst. | Use a fresh batch of palladium catalyst. Consider pre-catalyst activation if applicable. |
| Poor quality of copper(I) iodide. | Use a freshly opened bottle of CuI or purify the existing stock.[3] | |
| Presence of oxygen in the reaction. | Ensure thorough degassing of the solvent and maintain a positive pressure of an inert gas (Ar or N₂).[3] | |
| Inappropriate solvent. | Common solvents include THF, DMF, and amines like triethylamine. Ensure the solvent is anhydrous.[5][6] | |
| Insufficient or unsuitable base. | An amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[3][5] Ensure the base is dry and used in excess. | |
| Low reaction temperature. | For less reactive aryl halides like 2,4-dimethylbromobenzene, heating may be necessary.[6] | |
| Formation of Side Products | Glaser coupling (alkyne homocoupling). | This is often due to the presence of oxygen. Rigorous inert atmosphere techniques are essential.[3] Copper-free conditions can also minimize this side reaction. |
| Catalyst decomposition (Palladium black). | Use high-purity reagents and solvents. Optimize the reaction temperature.[3][4] | |
| Difficulty in Product Purification | Similar polarity of the product and byproducts. | Careful column chromatography is often required. The choice of eluent system is critical. |
| Presence of homocoupled alkyne. | This byproduct can sometimes be difficult to separate. Optimizing the reaction to prevent its formation is the best approach. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2,4-Dimethylbromobenzene with Trimethylsilylacetylene
This two-step protocol involves the initial coupling followed by the deprotection of the trimethylsilyl (TMS) group.
Step 1: Synthesis of (2,4-Dimethylphenyl)(trimethylsilyl)acetylene
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dimethylbromobenzene (1.0 eq).
-
Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and copper(I) iodide (0.01-0.025 eq).[5]
-
Add an anhydrous solvent, such as degassed THF or DMF.[5][6]
-
To the stirred mixture, add an amine base, such as triethylamine (2.0-3.0 eq).[6]
-
Finally, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.
-
The reaction mixture is stirred at room temperature or heated (e.g., 60-90 °C) depending on the reactivity.[6][7] Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like diethyl ether, and filter through a pad of Celite® to remove the catalyst residues.[5]
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection to this compound
-
Dissolve the purified (2,4-Dimethylphenyl)(trimethylsilyl)acetylene in a solvent such as methanol or THF.
-
Add a base like potassium carbonate or potassium hydroxide and stir the mixture at room temperature.[7]
-
Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Add water and extract the product with a non-polar solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and carefully remove the solvent to yield this compound.
Data Presentation
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-Dimethyliodobenzene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 25 | High |
| 2 | 2,4-Dimethylbromobenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Et₃N | THF | 60 | Moderate-High |
| 3 | 2,4-Dimethylbromobenzene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | DMF | 90 | High |
| 4 | 2,4-Dimethyliodobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 80 | Good (Copper-free) |
Note: This table presents hypothetical data for illustrative purposes based on general principles of Sonogashira reactions.
Visualizations
Caption: Experimental workflow for Sonogashira coupling.
Caption: Troubleshooting logic for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. 1-ETHYNYL-2,4-DIMETHYL-BENZENE synthesis - chemicalbook [chemicalbook.com]
troubleshooting low yields in the synthesis of 1-Ethynyl-2,4-dimethylbenzene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Ethynyl-2,4-dimethylbenzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high yields for this reaction.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of this compound, typically performed via a Sonogashira coupling, can arise from various factors. This guide will walk you through a systematic approach to identify and resolve common issues.
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I troubleshoot them?
Answer: Low yields can be attributed to several factors, including reagent quality, reaction conditions, and the presence of side reactions. Follow this troubleshooting workflow to diagnose the issue:
Technical Support Center: Removal of Palladium Catalyst from 1-Ethynyl-2,4-dimethylbenzene Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the removal of palladium catalysts from reaction mixtures involving 1-Ethynyl-2,4-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium catalyst from this compound reaction mixtures a critical step?
A1: Complete removal of palladium is crucial for several reasons. In pharmaceutical applications, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by bodies like the International Council for Harmonisation (ICH) due to its potential toxicity.[1][2][3] Furthermore, residual palladium can interfere with downstream reactions, compromise product stability, and affect the final product's physical and chemical properties.
Q2: What are the acceptable limits for palladium in a final pharmaceutical product?
A2: Regulatory guidelines, such as ICH Q3D, set permitted daily exposure (PDE) limits for elemental impurities.[2] For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API, assuming a maximum daily dose of 10 grams.[4][5] For parenteral routes, the limit is stricter, with a PDE of 10 µ g/day , corresponding to a 1 ppm limit.[5] It is essential to consult the latest regulatory guidelines for specific applications.
Q3: What are the common methods for removing palladium catalysts?
A3: The most common methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers with a high affinity for palladium, such as activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol), or polymer-based resins (e.g., MP-TMT).[6][7]
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Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[8][9][10]
-
Precipitation: Inducing the precipitation of soluble palladium species by adding an anti-solvent or a specific precipitating agent.[8]
-
Chromatography: Utilizing techniques like column chromatography to separate the desired product from the palladium catalyst.[9]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[6]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase.[6]
Q4: How does the structure of this compound potentially complicate palladium removal?
A4: While not having strong chelating groups itself, the alkyne functionality in this compound can interact with palladium species. The aromatic rings could also have pi-stacking interactions. The specific ligands used in the palladium catalyst (e.g., phosphine ligands) play a more significant role in forming stable, soluble palladium complexes that can be challenging to remove.
Q5: How do I choose the most suitable palladium removal method for my this compound reaction?
A5: The choice of method depends on several factors, including:
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The nature of the palladium catalyst: Heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(PPh₃)₄).
-
The oxidation state of the residual palladium: Pd(0) or Pd(II).
-
The solubility of your product and the palladium species in the reaction solvent.
-
The desired level of purity for your final product.
-
The scale of your reaction.
The decision-making process can be visualized in the following workflow diagram:
Troubleshooting Guides
Issue 1: High levels of palladium remain after filtration through Celite®.
-
Possible Cause: The residual palladium is likely in a soluble, homogeneous form. Simple filtration is only effective for heterogeneous catalysts.[8]
-
Troubleshooting Steps:
-
Use a Palladium Scavenger: Add a solid-supported scavenger like activated carbon or a thiol-functionalized silica gel to the filtrate and stir for an appropriate time before filtering again.
-
Induce Precipitation: Try adding an anti-solvent to the reaction mixture to precipitate the soluble palladium species before filtration.[8]
-
Consider a Different Work-up: An aqueous work-up can sometimes help to precipitate palladium species.
-
Issue 2: The chosen palladium scavenger is not effective.
-
Possible Cause:
-
The scavenger is not compatible with the solvent system.
-
The oxidation state of the palladium is not suitable for the chosen scavenger. For example, some thiol-based scavengers are more effective for Pd(II).
-
Insufficient amount of scavenger or contact time.
-
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a small panel of scavengers (e.g., thiol-based, amine-based, activated carbon) to find the most effective one for your specific reaction conditions.
-
Optimize Scavenging Conditions: Vary the amount of scavenger, temperature, and stirring time.
-
Pre-treatment: Consider a mild oxidation or reduction step to change the palladium's oxidation state to one that is more readily scavenged.
-
Issue 3: Product loss is observed during the scavenging process.
-
Possible Cause: The product may be adsorbing to the scavenger.
-
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[8]
-
Change the Scavenger: Some scavengers have a higher affinity for certain organic molecules. Trying a different type of scavenger may reduce product loss.[8]
-
Change the Solvent: A solvent in which your product is highly soluble may minimize its adsorption to the scavenger.[6]
-
Data Presentation: Comparison of Palladium Scavengers
The following table summarizes the performance of common palladium scavengers.
| Scavenger Type | Example | Typical Loading | Target Palladium Species | Advantages | Disadvantages |
| Activated Carbon | Darco® KB-B | 5-20 wt% | Pd(0), Pd(II) | Low cost, effective for a range of species.[11] | Can require high loading, potential for product loss.[11] |
| Thiol-functionalized Silica | SiliaMetS® Thiol | 2-10 wt% | Pd(II) | High efficiency, good selectivity.[7] | Higher cost, may be less effective for Pd(0). |
| Polymer-supported Thiol | MP-TMT | 2-5 equivalents | Pd(0), Pd(II) | High capacity, effective for various Pd species.[12] | Can swell in certain solvents. |
| Amine-functionalized Silica | SiliaMetS® Amine | 2-10 wt% | Pd(II) | Effective for certain palladium complexes. | Can be less effective than thiol-based scavengers. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
-
Prepare a Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form a level bed.
-
Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in the reaction mixture.
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and slowly pour it onto the center of the Celite® bed. Apply a gentle vacuum to draw the solution through the filter.[8]
-
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[8]
-
Collect the Filtrate: The combined filtrate contains the product, free of the heterogeneous palladium catalyst.[8]
Protocol 2: Removal of Soluble Palladium using a Solid-Supported Scavenger
-
Select the Scavenger: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system.
-
Add the Scavenger: Add the recommended amount of the selected scavenger (e.g., 5-10 wt% of SiliaMetS® Thiol) to the reaction mixture or the filtrate from a previous step.
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a pad of Celite® or a suitable filter paper.[6]
-
Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analyze for Palladium: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Visualization of Scavenging Mechanism
The following diagram illustrates the general mechanism of palladium scavenging by a thiol-functionalized solid support.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. usp.org [usp.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
Technical Support Center: Reactions of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 1-ethynyl-2,4-dimethylbenzene. The content is designed to help you identify and mitigate the formation of byproducts, ensuring the desired reaction outcomes.
I. Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. While highly effective, this reaction can be prone to the formation of a key byproduct: the homocoupled dimer of the alkyne.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight byproduct in my Sonogashira reaction. What is it likely to be?
A1: The most common byproduct in Sonogashira coupling reactions involving terminal alkynes is the homocoupling product, resulting from the oxidative dimerization of the alkyne. In the case of this compound, this byproduct is 1,4-bis(2,4-dimethylphenyl)buta-1,3-diyne. This is often referred to as a Glaser or Hay coupling product.[1]
Q2: What are the primary causes of alkyne homocoupling in Sonogashira reactions?
A2: Homocoupling is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.[1] High concentrations of the copper catalyst and elevated temperatures can also increase the rate of this side reaction.
Q3: How can I minimize the formation of the homocoupled byproduct?
A3: Several strategies can be employed to suppress homocoupling:
-
Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][2]
-
Copper-Free Conditions: Performing the reaction without a copper co-catalyst can eliminate the primary pathway for this side reaction. This may require more active palladium catalysts or higher reaction temperatures.
-
Use of a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the amount of homocoupling byproduct to as low as 2%.[2]
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of homocoupled byproduct | Presence of oxygen in the reaction. | Degas solvents and reagents thoroughly. Use freeze-pump-thaw cycles for solvents. Maintain a strict inert atmosphere (Ar or N₂). |
| High concentration of Cu(I) catalyst. | Reduce the loading of the copper co-catalyst. Consider a copper-free protocol. | |
| High reaction temperature. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Low or no yield of desired product | Inactive palladium catalyst. | Use a fresh source of palladium catalyst. Ensure proper handling and storage to prevent deactivation. |
| Impure starting materials. | Purify the aryl halide and this compound prior to the reaction. |
Experimental Protocol: Identification and Quantification of Homocoupling Byproduct by GC-MS
This protocol outlines a general method for the analysis of a Sonogashira reaction mixture to identify and quantify the desired product and the homocoupled byproduct.
1. Sample Preparation:
- Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
- Quench the reaction by adding an equal volume of saturated aqueous ammonium chloride solution.
- Extract the organic components with a suitable solvent (e.g., ethyl acetate or diethyl ether).
- Dry the organic layer over anhydrous sodium sulfate.
- Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Analysis:
- GC Column: Use a standard nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold at 280 °C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector: Scan range of m/z 50-500.
3. Data Analysis:
- Identify the peaks corresponding to this compound, the aryl halide, the desired cross-coupled product, and the homocoupled byproduct based on their retention times and mass spectra.
- The homocoupled product, 1,4-bis(2,4-dimethylphenyl)buta-1,3-diyne, will have a molecular ion peak corresponding to its molecular weight.
- Quantify the relative amounts of the product and byproduct by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use a calibration curve with authentic standards.
Workflow for Sonogashira Reaction and Byproduct Analysis
Caption: Workflow for Sonogashira coupling and byproduct analysis.
II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC is a highly efficient and widely used click chemistry reaction for forming a 1,2,3-triazole ring from an azide and a terminal alkyne. While known for its high yield and low byproduct formation, certain side reactions can still occur.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is showing a byproduct with a mass corresponding to the amine of my starting azide. What is happening?
A1: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC. This is often caused by the reducing agent, such as sodium ascorbate, used to generate the active Cu(I) catalyst from a Cu(II) salt.
Q2: I am observing the alkyne homocoupling product in my click reaction. I thought this was mainly an issue in Sonogashira coupling?
A2: While less common than in Sonogashira reactions, alkyne homocoupling (Glaser coupling) can still occur in CuAAC, especially if the reaction is exposed to oxygen. The presence of Cu(I) and oxygen can promote this side reaction.
Q3: How can I prevent azide reduction and alkyne homocoupling in my CuAAC reaction?
A3: To minimize these byproducts:
-
Optimize Reducing Agent: Use the minimum effective concentration of sodium ascorbate.
-
Use a Cu(I) Source Directly: Employing a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent, though these salts are sensitive to oxidation.
-
Utilize a Ligand: A stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can protect the Cu(I) from oxidation and may allow for lower concentrations of the reducing agent.
-
Maintain Anaerobic Conditions: To prevent homocoupling, ensure your solvents are degassed and the reaction is run under an inert atmosphere.
Troubleshooting Guide: CuAAC Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of amine byproduct | Excess sodium ascorbate. | Titrate the concentration of sodium ascorbate to find the optimal amount. |
| Reaction with phosphine contaminants. | Ensure all reagents and solvents are free from phosphines. | |
| Formation of alkyne homocoupling byproduct | Presence of oxygen. | Degas all reaction components and maintain an inert atmosphere. |
| Low or no product yield | Inactive Cu(I) catalyst due to oxidation. | Use a fresh Cu(I) source or ensure the reducing agent is active. Use a stabilizing ligand. |
| Degradation of starting materials. | Check the purity and stability of the azide and alkyne starting materials. |
Experimental Protocol: Identification of Byproducts by LC-MS
This protocol provides a general method for analyzing a CuAAC reaction mixture.
1. Sample Preparation:
- Take a small aliquot of the reaction mixture.
- Dilute the sample with a suitable solvent system (e.g., a mixture of water and acetonitrile with a small amount of formic acid to aid ionization).
2. LC-MS Analysis:
- LC Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of starting materials, product, and potential byproducts.
3. Data Analysis:
- Extract the ion chromatograms for the expected m/z values of:
- This compound
- Azide starting material
- Desired triazole product
- Amine byproduct of the azide
- Homocoupled alkyne byproduct
- Confirm the identity of each peak by its mass-to-charge ratio.
Logical Flow for Troubleshooting CuAAC Reactions
Caption: Troubleshooting logic for CuAAC reactions.
III. Other Common Reactions and Potential Byproducts
This section covers other significant reactions of this compound and their likely byproducts.
A. Hydration of the Alkyne
The addition of water across the triple bond can lead to the formation of a ketone. The regioselectivity of this reaction is a key consideration.
-
Markovnikov Hydration: In the presence of a strong acid and a mercury(II) salt catalyst, the hydration of this compound will follow Markovnikov's rule to produce 1-(2,4-dimethylphenyl)ethan-1-one.
-
Anti-Markovnikov Hydration: Hydroboration-oxidation will result in anti-Markovnikov addition, leading to the formation of (2,4-dimethylphenyl)acetaldehyde.
Potential Byproducts: Incomplete reaction may leave starting material. The formation of the alternative regioisomer, though disfavored, may occur in small amounts depending on the reaction conditions.
B. Oxidation of the Alkyne
Oxidative cleavage of the alkyne bond can occur with strong oxidizing agents.
-
With Ozone (O₃) followed by a workup: This will cleave the triple bond to yield 2,4-dimethylbenzoic acid and carbon dioxide.
-
With Potassium Permanganate (KMnO₄): Under harsh conditions (hot, basic), KMnO₄ will also cleave the triple bond to give 2,4-dimethylbenzoic acid. Under milder, neutral conditions, it is possible to form the diketone, 1-(2,4-dimethylphenyl)ethane-1,2-dione.
Potential Byproducts: Incomplete oxidation can lead to a mixture of products. Over-oxidation of the methyl groups on the benzene ring is also a possibility under very harsh conditions.
C. Halogenation of the Alkyne
The addition of halogens (e.g., Br₂) across the triple bond can occur.
-
Addition of one equivalent of Br₂: This will primarily yield (E)- and (Z)-1,2-dibromo-1-(2,4-dimethylphenyl)ethene.
-
Addition of two equivalents of Br₂: This will lead to the formation of 1,1,2,2-tetrabromo-1-(2,4-dimethylphenyl)ethane.
Potential Byproducts: A mixture of the mono- and di-halogenated products can be expected if the stoichiometry is not carefully controlled. Electrophilic aromatic substitution on the electron-rich dimethylbenzene ring is also a potential side reaction.
This technical support center provides a foundational guide for troubleshooting common reactions of this compound. For more specific and complex issues, further investigation and consultation of detailed literature are recommended.
References
improving the stability of 1-Ethynyl-2,4-dimethylbenzene during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-Ethynyl-2,4-dimethylbenzene during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Problem 1: Observable changes in the appearance of the compound (e.g., color change, formation of precipitates).
-
Question: My previously colorless or pale-yellow sample of this compound has developed a yellow or brownish hue and/or contains solid particles. What is the likely cause and how can I prevent this?
-
Answer: Discoloration and precipitate formation are common indicators of degradation, primarily through oxidation and polymerization. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes.
Immediate Actions:
-
Assess Purity: Before further use, it is crucial to assess the purity of the compound using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.
-
Purification (if necessary): If the purity is compromised, consider purifying a small sample by column chromatography or distillation. However, be aware that heating during distillation can promote further degradation if not performed under high vacuum and with appropriate inhibitors.
Preventative Measures:
-
Inert Atmosphere: Always store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the compound in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[1]
-
Use of Stabilizers: Consider adding a stabilizer to a fresh, pure sample of the compound. See the "Stabilizer Selection and Usage" FAQ for more details.
-
Problem 2: Inconsistent or poor results in downstream applications (e.g., coupling reactions, synthesis).
-
Question: My reactions using this compound are giving low yields or unexpected byproducts, even though the compound appeared visually unchanged. What could be the issue?
-
Answer: A decrease in the purity of this compound due to subtle degradation can lead to inconsistent reaction outcomes. The terminal alkyne functionality is highly reactive and can be compromised by oligomerization or oxidation, which may not always be visually apparent.
Troubleshooting Steps:
-
Confirm Purity: Analyze the stored this compound using a quantitative method like qNMR or HPLC with a calibrated standard to accurately determine its purity.
-
Fresh vs. Old Sample: Compare the performance of your stored sample with a freshly opened or purified sample in a small-scale test reaction.
-
Check for Inhibitors: If you have added a polymerization inhibitor, ensure it is compatible with your reaction conditions. Some inhibitors may interfere with catalysts used in downstream applications.
Recommendations for Reliable Results:
-
Use Fresh Aliquots: For sensitive applications, it is best to use a freshly opened vial or a recently purified batch of this compound.
-
Small-Scale Storage: If you purchase the compound in large quantities, consider aliquoting it into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
Atmosphere: Store under an inert gas (argon or nitrogen).
-
Temperature: Refrigerate at 2-8°C for long-term storage.
-
Light: Protect from light by using amber vials or wrapping the container.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
-
-
What materials are incompatible with this compound?
-
Avoid contact with strong oxidizing agents, as they can lead to rapid and potentially hazardous reactions.
-
Degradation Pathways
-
What are the primary ways in which this compound degrades?
-
Oxidation: The terminal alkyne can be oxidized, especially in the presence of oxygen and light, potentially forming carboxylic acids or other oxygenated species.
-
Polymerization: Arylacetylenes can undergo thermal or radical-initiated polymerization to form polyene structures or cyclic oligomers. This can be accelerated by heat, light, or the presence of radical initiators.
-
Stabilizer Selection and Usage
-
What types of stabilizers can be used to improve the shelf-life of this compound?
-
Antioxidants: These compounds inhibit degradation due to oxidation. Common examples include Butylated Hydroxytoluene (BHT) and Hydroquinone.
-
Polymerization Inhibitors: These compounds prevent the self-polymerization of the alkyne. Examples include 4-tert-Butylcatechol (TBC) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[2][3]
-
-
How do I choose a stabilizer and what concentration should I use?
-
The choice of stabilizer depends on the intended downstream application, as some stabilizers might interfere with certain reaction chemistries. It is recommended to start with low concentrations and test their efficacy.
-
| Stabilizer Type | Example Stabilizer | Typical Concentration Range | Notes |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 50 - 500 ppm | Effective against radical-mediated oxidation.[4] Generally compatible with many organic reactions. |
| Antioxidant | Hydroquinone | 100 - 1000 ppm | Effective antioxidant, but can sometimes interfere with metal-catalyzed reactions. |
| Polymerization Inhibitor | 4-tert-Butylcatechol (TBC) | 10 - 100 ppm | Commonly used for styrenic monomers. Requires the presence of oxygen to be effective. |
| Polymerization Inhibitor | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10 - 200 ppm | A stable free radical that is a highly effective polymerization inhibitor.[3][5] |
Analytical Methods for Stability Assessment
-
How can I monitor the stability of my this compound sample over time?
-
Regularly analyzing the purity of the stored compound is the most reliable way to assess its stability. The following table summarizes suitable analytical techniques.
-
| Analytical Technique | Information Provided | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of less volatile degradation products. | Decrease in the main peak area, appearance of new peaks (degradation products). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile degradation products. | Decrease in the main peak area, identification of new peaks corresponding to oligomers or oxidation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity estimation. | Changes in the integration of the acetylenic proton signal, appearance of new signals in the aromatic or aliphatic regions. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a method to quickly assess the stability of this compound under stressed conditions.
-
Sample Preparation:
-
Prepare several small, identical aliquots of high-purity this compound in amber glass vials.
-
For testing stabilizers, prepare additional sets of aliquots containing different concentrations of the chosen stabilizer(s).
-
Blanket the headspace of each vial with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Store the vials at an elevated temperature, for example, 40°C.
-
Include a control set of vials stored at the recommended long-term storage condition (e.g., 4°C).
-
-
Time Points for Analysis:
-
Withdraw one vial from each condition for analysis at predetermined time points (e.g., 0, 1, 2, and 4 weeks).
-
-
Analysis:
-
At each time point, analyze the sample using a validated stability-indicating method, such as HPLC or GC-MS, to determine the purity of this compound.
-
Record any changes in physical appearance.
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Compare the degradation rates between the unstabilized and stabilized samples to evaluate the effectiveness of the stabilizers.
-
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general starting point for developing an HPLC method to determine the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example:
-
Start with 50:50 acetonitrile:water.
-
Linearly increase to 95:5 acetonitrile:water over 15 minutes.
-
Hold at 95:5 for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
References
Technical Support Center: Purification of 1-Ethynyl-2,4-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Ethynyl-2,4-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from the potential presence of impurities with similar physical properties, making separation difficult. Key challenges include:
-
Closely Boiling Impurities: Isomeric impurities and unreacted starting materials may have boiling points very close to the product, complicating purification by distillation.
-
Homocoupling Side Products: A significant side reaction during the synthesis (typically a Sonogashira coupling) is the homocoupling of the terminal alkyne, leading to the formation of 1,4-bis(2,4-dimethylphenyl)buta-1,3-diyne. This larger, less volatile impurity can be challenging to remove.[1][2][3][4][5][6]
-
Nonpolar Nature: Both the product and many of the likely impurities are nonpolar, which can make achieving high selectivity in chromatographic separations difficult.
Q2: What are the common impurities I should expect?
A2: Common impurities can originate from starting materials, side reactions, or subsequent workup steps. These may include:
-
Unreacted Starting Materials: Such as 2,4-dimethylbromobenzene.
-
Solvent Residues: From the reaction or extraction steps.
-
Homocoupling Product: 1,4-bis(2,4-dimethylphenyl)buta-1,3-diyne is a common byproduct of the Sonogashira reaction.[1][2][3][4][5][6][7][8]
-
Isomeric Xylenes: If present in the starting materials or formed as byproducts.
-
Trimethylbenzenes: Potential impurities depending on the synthetic route.
Q3: Is distillation a viable purification method?
A3: Distillation can be challenging due to the likely presence of impurities with boiling points close to that of this compound. Fractional distillation under reduced pressure may be necessary to achieve separation, but its success will depend on the specific impurities present and their boiling points.[9][10][11][12]
Q4: Can I use recrystallization for purification?
A4: Recrystallization is a potential purification method if the crude product is a solid at room temperature and a suitable solvent can be identified. However, many substituted phenylacetylenes are liquids or low-melting solids, which can make recrystallization difficult.[13][14] Oiling out, where the compound separates as a liquid instead of crystals, is a common issue with low-melting point compounds.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying this compound from non-volatile impurities like the homocoupling product and baseline catalyst residues.
Experimental Protocol: Flash Column Chromatography
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexane or toluene).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent system, such as pure hexane.
-
Gradually increase the polarity of the eluent if necessary, for example, by adding small increments of ethyl acetate or dichloromethane. A typical gradient might be from 100% hexanes to 99:1 hexanes:ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Flash Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and a Close-Running Impurity | Eluent system is not optimal. | Screen different solvent systems using TLC. Try a less polar system (e.g., pure pentane or heptane) or a system with a different selectivity (e.g., hexanes/toluene). |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a much less polar eluent, such as pure hexane or pentane. |
| Product Does Not Elute from the Column | Eluent is not polar enough or the product is adsorbing strongly to the silica. | Gradually increase the polarity of the eluent. If the product is suspected to be acidic, adding a very small amount of a volatile acid to the eluent might help. Conversely, for basic compounds, a trace of a volatile base like triethylamine can be added. |
| Tailing of the Product Spot on TLC and Column | Sample is overloaded on the column or interacting strongly with the silica. | Use a larger column or less sample. For acidic or basic compounds, consider using a neutralized silica gel or adding a modifier to the eluent. |
Purification by Fractional Distillation
Fractional distillation can be employed to separate this compound from volatile impurities with sufficiently different boiling points.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column or a column packed with a suitable material (e.g., Raschig rings) to increase the number of theoretical plates.
-
Use a vacuum pump and a cold trap if performing a vacuum distillation.
-
-
Distillation:
-
Heat the crude material slowly and evenly.
-
Collect fractions at different temperature ranges.
-
Monitor the purity of the fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting Fractional Distillation
| Issue | Possible Cause | Solution |
| Inadequate Separation of Components | Insufficient number of theoretical plates in the column. Boiling points of the components are too close. | Use a longer or more efficient fractionating column. Perform the distillation under reduced pressure to increase the boiling point differences. |
| Bumping or Unstable Boiling | Uneven heating. | Use a stirring bar or boiling chips. Ensure the heating mantle is appropriately sized and the heat is applied evenly. |
| Product Decomposes During Distillation | Distillation temperature is too high. | Perform the distillation under vacuum to lower the boiling point of the product. |
| No Product Distilling Over | The system has a leak (if under vacuum). The heating temperature is too low. | Check all joints for a proper seal. Gradually increase the heating mantle temperature. |
Quantitative Data Summary
The following table summarizes the boiling points of this compound and potential impurities, highlighting the challenges in purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| This compound | 130.19 | Not explicitly found, estimated to be around 190-210 °C | |
| 2,4-Dimethylbromobenzene | 185.06 | 207.2 | [8] |
| 1,3-Dimethylbenzene (m-Xylene) | 106.17 | 139.1 | [2][7][15] |
| 1-Ethyl-2,4-dimethylbenzene | 134.22 | 186 | [16] |
| 1,2,4-Trimethylbenzene | 120.19 | 168-171 | [3][17][18] |
Note: The boiling point of this compound is an estimate based on similar structures. The actual boiling point may vary.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Sonogashira Reaction Impurities
Caption: Relationship between synthesis, common impurities, and purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. | Semantic Scholar [semanticscholar.org]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. newworldencyclopedia.org [newworldencyclopedia.org]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]
- 18. rsc.org [rsc.org]
Technical Support Center: Managing Exothermic Reactions with 1-Ethynyl-2,4-dimethylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 1-Ethynyl-2,4-dimethylbenzene. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure controlled and successful experiments.
Troubleshooting Guide
Exothermic reactions, if not properly managed, can lead to temperature spikes, increased pressure, and the formation of hazardous byproducts. This guide addresses specific issues you may encounter.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Reagent addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Immediately stop reagent addition.2. Increase cooling bath efficiency (e.g., switch from ice/water to dry ice/acetone).3. Add a pre-chilled, inert solvent to dilute the reaction mixture.4. If necessary, quench the reaction with a suitable agent (see Quenching Protocols). |
| Localized Hotspots and Charring | 1. Inefficient stirring.2. Poor heat transfer through the reaction vessel. | 1. Increase the stirring rate to ensure homogeneity.2. Use a reaction vessel with better heat transfer properties (e.g., glass is better than thick-walled plastic).3. Ensure the reaction vessel is appropriately sized for the reaction volume to allow for efficient stirring. |
| Excessive Pressure Buildup | 1. Reaction temperature exceeding the solvent's boiling point.2. Gas evolution from the reaction or decomposition.3. Blockage in the venting system. | 1. Reduce the reaction temperature immediately.2. Ensure the reaction is properly vented through a condenser or a bubbler.3. Check for any blockages in the venting apparatus. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Presence of oxygen, which can promote side reactions like Glaser coupling. | 1. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.2. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[1] |
| Low Product Yield | 1. Incomplete reaction due to low temperature.2. Side reactions consuming starting materials.3. Catalyst deactivation. | 1. Gradually increase the reaction temperature while carefully monitoring for exotherms.2. Implement the strategies to minimize byproduct formation.3. Consider using a more robust catalyst or ligand system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exothermicity in reactions with this compound?
A1: The primary exothermic events in many coupling reactions, such as the Sonogashira coupling, involving terminal alkynes like this compound, are the reaction itself and the neutralization of the hydrogen halide byproduct by the amine base. The heat of reaction for a Sonogashira coupling can be significant, in the range of 160 kJ/mol.[2]
Q2: How can I predict the potential for a thermal runaway?
A2: While precise prediction requires calorimetric studies, a good indicator is the difference between the desired reaction temperature and the boiling point of the solvent. A small difference indicates a higher risk. Additionally, highly concentrated reactions are more prone to thermal runaways. It's crucial to perform a small-scale trial to observe the thermal profile before scaling up.
Q3: What are the best practices for cooling an exothermic reaction?
A3: The choice of cooling bath depends on the target temperature. An ice/water bath is suitable for maintaining temperatures around 0-5 °C. For lower temperatures, a dry ice/acetone bath (approx. -78 °C) is effective. Ensure good thermal contact between the reaction vessel and the cooling medium by using a properly sized bath and stirring the bath if necessary.
Q4: When should I consider quenching a reaction, and what should I use?
A4: Quenching should be considered a last resort when a reaction is proceeding uncontrollably. The ideal quenching agent should be readily available, react quickly with one of the reactive species, and not produce hazardous byproducts. For palladium-catalyzed cross-coupling reactions, a solution of a reducing agent like sodium bisulfite or a nucleophilic scavenger can be effective. Always perform a small-scale quench test to ensure compatibility.
Q5: How does the choice of solvent affect the management of an exothermic reaction?
A5: The solvent plays a crucial role in heat dissipation. A solvent with a higher boiling point can allow for a wider operating temperature range but may also allow the reaction to reach a higher, more dangerous temperature if control is lost. The solvent's heat capacity and thermal conductivity also influence how effectively it can absorb and transfer heat.
Quantitative Data Summary
The following tables provide representative quantitative data for Sonogashira reactions, a common application for this compound. Note that these are general values and the actual heat of reaction can vary based on specific substrates, catalysts, and reaction conditions.
Table 1: Representative Heat of Reaction Data for Sonogashira Coupling
| Parameter | Value | Reference |
| Heat of Reaction (Typical) | 160 kJ/mol | [2] |
| Contribution from Neutralization | 70 kJ/mol | [2] |
| Reaction Enthalpy (Large Scale Example) | -171.9 kJ/mol |
Experimental Protocols
Protocol 1: General Procedure for a Cooled, Semi-Batch Sonogashira Coupling
This protocol is designed to control the exothermic nature of the reaction through slow addition of the limiting reagent at a reduced temperature.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Initial Charge: To the flask, add the aryl halide, palladium catalyst, CuI, and the solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Reagent Addition: Dissolve the this compound and the amine base in the solvent and add it to the dropping funnel.
-
Slow Addition: Add the solution from the dropping funnel to the reaction flask dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add the quenching solution to stop the reaction.
Protocol 2: Emergency Quenching Procedure
This protocol should be initiated if a thermal runaway is detected.
Materials:
-
Pre-chilled quenching agent (e.g., a solution of sodium bisulfite in water or cold, inert solvent like toluene).
-
Large container of ice water or a dry ice/acetone bath.
Procedure:
-
Stop Additions: Immediately cease the addition of any reagents.
-
Emergency Cooling: Immerse the reaction vessel in the large cooling bath to rapidly reduce the temperature.
-
Quenching Agent Addition: If the temperature continues to rise, carefully and slowly add the pre-chilled quenching agent to the reaction mixture. Be prepared for a vigorous reaction upon addition.
-
Ventilation: Ensure the reaction is taking place in a well-ventilated fume hood to handle any potential gas evolution.
Visualizations
The following diagrams illustrate key workflows and relationships in managing exothermic reactions.
Caption: Workflow for managing a potentially exothermic reaction.
References
Technical Support Center: Enhancing Regioselectivity of Click Reactions with 1-Ethynyl-2,4-dimethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically utilizing 1-Ethynyl-2,4-dimethylbenzene.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during your click reactions with this compound, focusing on achieving high regioselectivity for the 1,4-disubstituted triazole isomer.
Issue 1: Poor Regioselectivity (Formation of 1,5-Isomer)
Question: My reaction with this compound is producing a significant amount of the undesired 1,5-regioisomer. How can I improve the selectivity for the 1,4-isomer?
Answer: Poor regioselectivity in copper-catalyzed click reactions is often a result of suboptimal reaction conditions or the presence of impurities. The uncatalyzed thermal reaction, for instance, is known to produce a mixture of 1,4- and 1,5-isomers[1][2]. To enhance the formation of the 1,4-disubstituted product, consider the following troubleshooting steps:
-
Ensure Efficient Copper(I) Catalysis: The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-isomer[2]. Inadequate concentration or activity of the Cu(I) catalyst can lead to a competing thermal cycloaddition pathway, resulting in a mixture of regioisomers.
-
Catalyst Source: Use a reliable source of Cu(I), such as CuI, CuBr, or generate it in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
-
Reducing Agent: Ensure a sufficient excess of the reducing agent is present throughout the reaction to maintain the copper in its active +1 oxidation state.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve catalyst lifetime and, consequently, regioselectivity.
-
-
Ligand Assistance: The use of a stabilizing ligand for the copper(I) catalyst can enhance its catalytic activity and prevent disproportionation or oxidation.
-
Ligand Selection: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are common and effective ligands for maintaining a stable and active Cu(I) catalyst. For sterically hindered alkynes like this compound, N-heterocyclic carbene (NHC) ligands have also been shown to be effective[2].
-
-
Reaction Temperature: Elevated temperatures can promote the non-regioselective thermal Huisgen cycloaddition[2]. Whenever possible, conduct the reaction at or near room temperature. If heating is necessary to overcome the steric hindrance of the 2,4-dimethylphenyl group, a careful optimization of the temperature is required to balance reaction rate and regioselectivity.
Issue 2: Low Reaction Yield or Incomplete Conversion
Question: My click reaction with this compound is sluggish and results in low yields of the desired 1,4-triazole. What factors could be contributing to this?
Answer: Low yields or incomplete conversion with a sterically hindered alkyne such as this compound can be attributed to several factors, primarily related to steric hindrance and catalyst deactivation.
-
Steric Hindrance: The methyl groups at the 2- and 4-positions of the phenyl ring can sterically hinder the approach of the azide to the alkyne-copper complex.
-
Extended Reaction Times: Reactions with sterically demanding substrates may require longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS.
-
Catalyst Loading: A modest increase in the copper catalyst and ligand loading may be necessary to achieve a reasonable reaction rate.
-
-
Catalyst Deactivation: As mentioned previously, the Cu(I) catalyst is susceptible to oxidation.
-
Fresh Reagents: Use freshly prepared solutions of sodium ascorbate.
-
Inert Atmosphere: Meticulous exclusion of oxygen is crucial for reactions that are slow due to steric hindrance.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solvent Screening: While a variety of solvents are compatible with click chemistry, polar aprotic solvents like DMF or DMSO, often in combination with water or t-butanol, are commonly used and can help to solubilize all reaction components and facilitate the reaction.
-
Issue 3: Formation of Side Products (e.g., Alkyne Dimerization)
Question: I am observing the formation of a significant side product that appears to be a homocoupling product of this compound. How can I prevent this?
Answer: The copper-catalyzed homocoupling of terminal alkynes (Glaser coupling) is a known side reaction in click chemistry, particularly in the presence of oxygen.
-
Minimize Oxygen: The most effective way to suppress alkyne dimerization is to rigorously exclude oxygen from the reaction mixture.
-
Sufficient Reducing Agent: Maintaining a reducing environment with an adequate concentration of sodium ascorbate will favor the desired cycloaddition over the oxidative homocoupling.
-
Ligand Effect: The use of a suitable ligand can also help to minimize this side reaction by stabilizing the copper-acetylide intermediate and favoring the cycloaddition pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the click reaction with this compound?
A1: With a properly optimized copper(I)-catalyzed system, the reaction is expected to be highly regioselective for the 1,4-disubstituted triazole. While the steric and electronic effects of the 2,4-dimethylphenyl group may slightly influence the reaction rate, the fundamental mechanism of the CuAAC reaction strongly favors the 1,4-isomer. In contrast, a thermal reaction (without a copper catalyst) is likely to produce a mixture of 1,4- and 1,5-isomers[2]. Ruthenium-based catalysts are known to favor the formation of the 1,5-regioisomer[2].
Q2: How do the methyl groups on the phenyl ring of this compound affect the click reaction?
A2: The two methyl groups have two main effects:
-
Steric Hindrance: The ortho-methyl group, in particular, increases the steric bulk around the alkyne, which can slow down the reaction rate compared to less substituted phenylacetylenes. This may necessitate slightly more forcing conditions (e.g., longer reaction times, slightly elevated temperatures, or higher catalyst loading) to achieve full conversion.
-
Electronic Effect: The methyl groups are weakly electron-donating, which slightly increases the electron density of the alkyne. However, in the context of the copper-catalyzed reaction, this electronic effect is generally considered to have a minor impact on the regioselectivity compared to the directing effect of the catalyst.
Q3: Which copper catalyst system is best for reactions with sterically hindered alkynes like this compound?
A3: For sterically hindered substrates, a robust and highly active catalyst system is recommended.
-
Cu(I) Source: Copper(I) salts like CuI or CuBr are often reliable. In situ generation from CuSO₄ and sodium ascorbate is also very common and effective.
-
Ligands: The use of ligands is highly recommended. TBTA is a standard choice for organic solvents. For aqueous or mixed aqueous/organic systems, the water-soluble THPTA is preferred. For particularly challenging, sterically hindered substrates, exploring N-heterocyclic carbene (NHC) copper complexes may be beneficial, as they have been reported to be particularly effective for such reactions[2].
Q4: Can I run the reaction open to the air?
A4: While some robust click reactions can proceed when open to the air, for a sterically hindered substrate like this compound where reaction times may be longer, it is highly advisable to perform the reaction under an inert atmosphere (nitrogen or argon). This will minimize catalyst deactivation through oxidation and reduce the likelihood of side reactions such as alkyne homocoupling.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity of Azide-Alkyne Cycloadditions
| Catalyst System | Predominant Regioisomer | Typical Regioisomeric Ratio (1,4:1,5) | Notes |
| Thermal (uncatalyzed) | Mixture | ~1:1 | Requires elevated temperatures; not a true "click" reaction[2]. |
| Copper(I) | 1,4-disubstituted | >95:5 | The standard "click" reaction; highly regioselective[2]. |
| Ruthenium (e.g., Cp*RuCl) | 1,5-disubstituted | <5:95 | Offers complementary regioselectivity to the CuAAC reaction[2]. |
| Nickel | Can favor 1,5-isomer | Varies with substrate and ligands | An alternative for obtaining 1,5-disubstituted triazoles. |
Experimental Protocols
Protocol 1: General Procedure for a Highly Regioselective CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMF/water)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide substrate (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equivalents) and THPTA (0.06 equivalents) in water.
-
To the stirred solution of the alkyne and azide under an inert atmosphere, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For the sterically hindered this compound, the reaction may require several hours to overnight for completion.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). The product can then be purified by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the regioselective CuAAC reaction.
Caption: Troubleshooting logic for poor regioselectivity in CuAAC reactions.
References
Technical Support Center: Catalyst Poisoning in 1-Ethynyl-2,4-dimethylbenzene Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for catalyst poisoning and other common issues encountered during cross-coupling reactions involving 1-Ethynyl-2,4-dimethylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sonogashira coupling reaction with this compound is showing low or no yield. What are the likely causes of catalyst deactivation?
A1: Low or no product yield in Sonogashira couplings, especially with sterically hindered substrates like this compound, can often be attributed to catalyst deactivation or poisoning. The primary suspects are:
-
Impurities in the this compound Starting Material: The synthesis of this compound often involves a Sonogashira coupling of 2,4-dimethylbromobenzene with a protected alkyne, followed by deprotection. Potential impurities from this process can act as potent catalyst poisons in your subsequent reaction. These include:
-
Residual 2,4-dimethylbromobenzene: Unreacted aryl bromide from the starting material synthesis can compete in the catalytic cycle.
-
Incompletely Deprotected Alkyne: For instance, residual trimethylsilyl (TMS)-protected alkyne can interfere with the desired reaction.
-
Homocoupled Diynes (Glaser-Hay Products): Formed as byproducts during the synthesis of the starting material.
-
-
General Catalyst Poisons: Many common chemicals can act as catalyst poisons.[1] These include:
-
Oxygen: Exposure to air can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) and can also promote the undesirable homocoupling of the alkyne (Glaser coupling).
-
Sulfur and Nitrogen Compounds: Impurities containing sulfur or nitrogen can strongly coordinate to the palladium center and inhibit its catalytic activity. Ensure solvents and bases are of high purity.
-
Water: While some protocols tolerate water, excess moisture can be detrimental.
-
-
Suboptimal Reaction Conditions for a Sterically Hindered Substrate: The dimethyl substitution on the phenyl ring of this compound introduces steric hindrance, which can slow down the catalytic cycle and make the catalyst more susceptible to deactivation.
Q2: I suspect my this compound is impure. How can I purify it and what precautions should I take?
A2: Purification of the terminal alkyne is crucial for successful coupling reactions.
-
Recommended Purification Protocol: Flash column chromatography on silica gel is an effective method for purifying this compound.[2][3][4] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically used.
-
Detailed Experimental Protocol for Purification:
-
Slurry Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column packed with the chosen eluent (e.g., hexanes).
-
Loading and Elution: Carefully add the silica-adsorbed crude product to the top of the column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Handling and Storage: Purified this compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and dimerization.
Q3: I am observing significant formation of a diyne byproduct. How can I minimize this alkyne homocoupling?
A3: The formation of a symmetrical 1,3-diyne is a common side reaction in Sonogashira couplings, known as Glaser coupling. This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.
-
Strategies to Suppress Homocoupling:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[5][6] While the reaction might be slower, it removes the primary pathway for this side reaction.
-
Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquids or by using freeze-pump-thaw cycles.
-
Use of a Co-solvent: Using a co-solvent like triethylamine can sometimes suppress homocoupling.
-
Slow Addition of the Alkyne: In some cases, slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
-
Q4: My reaction is sluggish even with pure starting materials. How can I optimize the reaction conditions for this sterically hindered alkyne?
A4: The steric bulk of this compound requires careful optimization of reaction parameters.
-
Catalyst and Ligand Selection: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of a highly reactive, monoligated Pd(0) species.[7]
-
Base Selection: The choice of base can significantly influence the reaction outcome. While amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate can also be effective. The optimal base will depend on the specific aryl halide and solvent system.
-
Solvent Effects: The solvent should be able to dissolve all reaction components. Common solvents for Sonogashira reactions include DMF, THF, toluene, and acetonitrile. For sluggish reactions, a higher boiling point solvent may be necessary to allow for higher reaction temperatures.
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition. It is advisable to screen a range of temperatures to find the optimal balance.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Sonogashira Coupling of Sterically Hindered Substrates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | Toluene/Et₃N | 80 | Moderate | [7] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | High | [7] |
| Pd-XPhos-G3 | XPhos | Cs₂CO₃ | THF | 60 | 86 | [7] |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 90 | Good | [8] |
| Pd/CuFe₂O₄ | None | K₂CO₃ | EtOH | 70 | High | [8] |
Note: Yields are dependent on the specific substrates and reaction times. This table provides a general guide for catalyst system selection.
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of THF) and the degassed amine base (e.g., triethylamine, 2.0 mmol).
-
Substrate Addition: Add this compound (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield couplings.
Caption: Sonogashira catalytic cycle with potential poisoning.
Caption: Logical relationships in troubleshooting couplings.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Ethynyl-2,4-dimethylbenzene in Key Terminal Alkyne Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
This guide provides an objective comparison of the reactivity of 1-Ethynyl-2,4-dimethylbenzene with other representative terminal alkynes in three fundamental organic transformations: Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Markovnikov hydration. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in synthetic planning and drug development.
Executive Summary
This compound exhibits reactivity that is influenced by the electronic and steric effects of its methyl substituents. In Sonogashira coupling, the electron-donating nature of the methyl groups can slightly decrease its reactivity compared to unsubstituted phenylacetylene. However, it remains a viable substrate. In CuAAC (click chemistry) and Markovnikov hydration, while specific kinetic data is scarce, its reactivity is expected to be comparable to other arylalkynes, with steric hindrance from the ortho-methyl group potentially playing a role in transition state stabilization. This guide provides a detailed analysis of these reactions, including comparative data, experimental protocols, and mechanistic diagrams.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is a cornerstone of modern organic synthesis, widely used in the construction of complex molecules.[2]
Comparative Reactivity Data
| Alkyne | Aryl Halide | Catalyst System | Time (h) | Conversion (%) |
| 1-Ethynyl-2,4,6-trimethylbenzene | 4-Bromotoluene | Pd/P(t-Bu)₃, CuI | 2 | ~40 |
| (as a proxy for this compound) | 4 | ~60 | ||
| 8 | ~80 | |||
| Phenylacetylene | 4-Bromotoluene | Pd/P(t-Bu)₃, CuI | 2 | ~70 |
| 4 | ~95 | |||
| 8 | >99 | |||
| 1-Heptyne | 4-Bromotoluene | Pd/P(t-Bu)₃, CuI | 2 | ~85 |
| 4 | >99 | |||
| 8 | >99 |
Data extrapolated from conversion-time plots presented in The Journal of Organic Chemistry, 2012, 77 (7), pp 3339–3350.[3][4]
Analysis: The data suggests that the sterically hindered 1-ethynyl-2,4,6-trimethylbenzene exhibits a slower reaction rate compared to the less hindered phenylacetylene and the aliphatic 1-heptyne. This decreased reactivity can be attributed to the steric bulk of the ortho-methyl groups, which can hinder the approach of the palladium catalyst. The electron-donating nature of the methyl groups may also play a role in slightly deactivating the alkyne towards oxidative addition. Consequently, this compound is expected to show a similar trend of slightly reduced reactivity compared to phenylacetylene.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne, adapted from established literature protocols.[5][6]
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (e.g., this compound) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[7][8] This reaction is valued for its reliability, broad functional group tolerance, and mild reaction conditions.[9]
Comparative Reactivity Analysis
The presence of electron-donating methyl groups on the phenyl ring of this compound is not expected to significantly diminish its reactivity in CuAAC. The primary factor influencing the reaction rate is often the efficiency of the copper(I) catalyst generation and stabilization. While the ortho-methyl group introduces some steric bulk, the linear geometry of the alkyne likely minimizes significant steric hindrance in the transition state of the cycloaddition. Therefore, it is anticipated that this compound will exhibit reactivity comparable to other substituted phenylacetylenes and will be more reactive than many aliphatic alkynes under standard CuAAC conditions.
Experimental Protocol: CuAAC Reaction
The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition.[1][2]
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., t-butanol/water 1:1, DMF, or DMSO) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
CuAAC Experimental Workflow
Caption: General experimental workflow for a CuAAC reaction.
Markovnikov Hydration
The acid-catalyzed hydration of terminal alkynes, typically following Markovnikov's rule, is a classic method for the synthesis of methyl ketones.[11][12] The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.[13]
Comparative Reactivity Analysis
Specific kinetic or yield data for the hydration of this compound is not extensively reported for a direct quantitative comparison. Generally, the hydration of terminal aromatic alkynes proceeds readily under acidic conditions, often catalyzed by mercury(II) salts, to afford the corresponding methyl ketones in good yields.[14]
The electronic effects of the methyl groups on this compound are expected to influence the rate of hydration. As electron-donating groups, they can stabilize the vinyl cation intermediate formed during the protonation of the alkyne, thus potentially accelerating the reaction compared to phenylacetylene with electron-withdrawing substituents. However, compared to unsubstituted phenylacetylene, the effect may be less pronounced. Steric hindrance from the ortho-methyl group is not expected to be a major factor in this reaction. Overall, the reactivity of this compound in Markovnikov hydration is predicted to be comparable to or slightly greater than that of phenylacetylene.
Experimental Protocol: Markovnikov Hydration
The following is a general procedure for the acid-catalyzed hydration of a terminal alkyne.[15][16]
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 mmol)
-
Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 mmol)
-
Mercury(II) sulfate (HgSO₄) (catalytic amount, e.g., 0.05 mmol) - Caution: Mercury compounds are highly toxic.
-
Water/THF or Water/Methanol mixture (e.g., 1:1) (10 mL)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of mercury salts.
-
To a round-bottom flask, add the terminal alkyne and the solvent mixture.
-
Carefully add the sulfuric acid and then the mercury(II) sulfate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone by distillation or flash column chromatography.
Markovnikov Hydration Pathway
Caption: Reaction pathway for Markovnikov hydration of a terminal alkyne.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Acid-catalyzed hydration of alkynes in aqueous microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to Copper-Catalyzed and Copper-Free Click Chemistry for 1-Ethynyl-2,4-dimethylbenzene
For researchers, scientists, and drug development professionals, the selective and efficient formation of 1,2,3-triazoles via click chemistry is a cornerstone of modern molecular synthesis. When considering the functionalization of 1-Ethynyl-2,4-dimethylbenzene, two primary paradigms of the azide-alkyne cycloaddition come to the fore: the well-established copper(I)-catalyzed reaction (CuAAC) and the biocompatible copper-free, strain-promoted reaction (SPAAC). This guide provides an objective comparison of these two methodologies, offering insights into their respective mechanisms, performance metrics, and experimental considerations to aid in the selection of the optimal approach for a given research application.
At a Glance: Copper-Catalyzed vs. Copper-Free Click Chemistry
| Feature | Copper-Catalyzed Click Chemistry (CuAAC) | Copper-Free Click Chemistry (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[1] | Strain-promoted 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide.[2] |
| Key Reactants | This compound + Azide | Azide-functionalized molecule + Strained cyclooctyne (e.g., DBCO, DIFO)[3] |
| Catalyst Required | Yes (Copper(I) source, e.g., CuSO₄/sodium ascorbate, CuBr) | No[4] |
| Biocompatibility | Limited due to the cytotoxicity of the copper catalyst.[2] | High, suitable for in vivo and live-cell applications.[5] |
| Reaction Rate | Generally fast, with reaction times from minutes to a few hours.[6] | Can be very fast, with some strained alkynes exhibiting kinetics comparable to or exceeding CuAAC.[5] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.[1] | Yields a mixture of regioisomers, which may not be a concern for many bioconjugation applications.[4] |
| Substrate Scope | Broad for both alkyne and azide. | Primarily limited by the availability and synthesis of strained cyclooctynes. |
| Typical Yields | Generally high to quantitative.[6] | Variable, depending on the specific strained alkyne and reaction conditions. |
Reaction Mechanisms and Workflow
The fundamental difference between the two approaches lies in the activation of the alkyne. CuAAC relies on a copper(I) catalyst to lower the activation energy of the cycloaddition. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve the same outcome without a metal catalyst.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate. This controlled pathway ensures high regioselectivity.
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Logical Relationship
SPAAC is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. The driving force is the release of ring strain in the cyclooctyne upon triazole formation. It is important to note that for the functionalization of a molecule with this compound using a copper-free method, the azide-bearing molecule would need to be replaced with a strained cyclooctyne derivative.
Caption: Logical relationship in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is adapted from established procedures for arylacetylenes and can be optimized for specific applications.[7][8]
Materials:
-
This compound
-
Benzyl azide (or other desired azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
General Considerations for Copper-Free Click Chemistry (SPAAC)
A direct SPAAC protocol for this compound is not applicable as it is not a strained alkyne. To achieve a copper-free conjugation, the synthetic strategy would need to be inverted: an azide-functionalized derivative of the 2,4-dimethylbenzene moiety would be reacted with a molecule containing a strained cyclooctyne (e.g., DBCO, BCN, DIFO).
General Protocol Outline for SPAAC:
-
Dissolve the azide-containing compound and the strained cyclooctyne-containing compound in a suitable solvent (often aqueous buffers for biological applications).
-
The reaction is typically performed at or near room temperature.
-
Reaction times can vary from minutes to hours depending on the specific strained cyclooctyne and the concentrations of the reactants.
-
Purification methods will depend on the nature of the product and may include chromatography, dialysis, or precipitation.
Concluding Remarks
The choice between copper-catalyzed and copper-free click chemistry for applications involving this compound hinges on the specific requirements of the experiment. For most synthetic applications where biocompatibility is not a concern, CuAAC is the method of choice due to its high regioselectivity, broad substrate scope, and generally high yields with a readily available alkyne.
For applications in biological systems, such as live-cell imaging or in vivo bioconjugation, the cytotoxicity of copper necessitates a copper-free approach . In this context, it is crucial to understand that a direct SPAAC reaction with this compound is not feasible. Instead, the synthetic strategy must be adapted to incorporate a strained cyclooctyne into one of the reaction partners. While this may require more complex synthesis of the starting materials, the unparalleled biocompatibility of SPAAC makes it an indispensable tool for chemical biology and drug development.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene
For researchers and professionals in drug development and materials science, the efficient synthesis of substituted arylacetylenes such as 1-Ethynyl-2,4-dimethylbenzene is a critical step in the creation of novel compounds. This guide provides a comparative analysis of three prominent synthetic routes to this molecule: the Sonogashira coupling, the Corey-Fuchs reaction, and the Seyferth-Gilbert homologation. Each method is evaluated based on experimental data, reaction conditions, and scalability, offering insights to inform the selection of the most suitable pathway for a given research and development context.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound is often a trade-off between factors such as starting material availability, reaction yield, scalability, and the tolerance of other functional groups. The following table summarizes the key quantitative data for the three main synthetic pathways.
| Parameter | Sonogashira Coupling | Corey-Fuchs Reaction | Seyferth-Gilbert Homologation |
| Starting Material | 1-Halo-2,4-dimethylbenzene | 2,4-Dimethylbenzaldehyde | 2,4-Dimethylbenzaldehyde |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst, base, alkyne source | CBr4, PPh3, n-BuLi | Dimethyl (diazomethyl)phosphonate, base |
| Typical Yield | 70-95% | 60-85% (two steps) | 75-90% |
| Reaction Temperature | Room temperature to 100 °C | -78 °C to room temperature | -78 °C to room temperature |
| Reaction Time | 2-24 hours | 2-4 hours | 1-3 hours |
| Scalability | Well-established for large-scale synthesis[1][2] | Moderate, challenges with stoichiometric byproducts | Moderate, requires careful handling of diazo compounds |
| Green Chemistry Aspect | Catalytic, but often requires organic solvents and purification from metal residues.[3] | Generates stoichiometric phosphine oxide waste. | Can be performed under milder conditions with the Ohira-Bestmann modification. |
Visualizing the Synthetic Pathways
The following diagram illustrates the distinct approaches of the three synthetic routes to this compound.
References
Structural Characterization of 1-Ethynyl-2,4-dimethylbenzene and a Comparative Analysis with a Structurally-Related Arylalkyne
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-Ethynyl-2,4-dimethylbenzene and its comparison with 1-((4-Bromophenyl)ethynyl)-3,5-dimethylbenzene using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Performance Comparison: NMR and MS Data
The structural identity of aromatic compounds is unequivocally established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and offers insights into the fragmentation patterns.
Below is a comparative table summarizing the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data for this compound and the experimental data for 1-((4-Bromophenyl)ethynyl)-3,5-dimethylbenzene.
| Analysis | This compound (Predicted/Expected) | 1-((4-Bromophenyl)ethynyl)-3,5-dimethylbenzene (Experimental) |
| ¹H NMR (CDCl₃, ppm) | ~7.3 (d, 1H), ~7.0 (d, 1H), ~6.9 (s, 1H), ~3.1 (s, 1H, ≡C-H), ~2.4 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) | 7.47-7.45 (m, 2H), 7.38-7.36 (m, 2H), 7.16 (s, 2H), 6.98 (s, 1H), 2.31 (s, 6H) |
| ¹³C NMR (CDCl₃, ppm) | ~139, ~136, ~132, ~130, ~127, ~118, ~84 (C≡CH), ~79 (C≡CH), ~21 (CH₃), ~19 (CH₃) | 138.0, 133.0, 131.6, 130.5, 129.3, 122.5, 122.4, 122.3, 90.9, 87.6, 21.1 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 130.19 | [M+H]⁺: 285 & 287 (due to Br isotopes) |
Experimental Workflows and Logical Relationships
The structural characterization of an aromatic alkyne like this compound follows a logical workflow. Initially, the compound is synthesized and purified. Subsequently, NMR and MS analyses are performed to elucidate and confirm its structure. The following diagram illustrates this process.
Caption: Workflow for the synthesis, purification, and structural characterization of aromatic alkynes.
Detailed Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3]
-
To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely.
2. Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve an adequate signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar HP-5MS column).[4][5]
-
The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).[5]
-
The separated components are introduced into the mass spectrometer.
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[5]
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and significant fragment ions.[5]
Signaling Pathways and Logical Relationships in Mass Spectrometry Fragmentation
The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that aids in its identification. The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
comparative analysis of different palladium catalysts for Sonogashira coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is integral to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced materials. At the heart of this reaction lies the palladium catalyst, the choice of which profoundly influences reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide provides a comparative analysis of various palladium catalysts commonly employed in the Sonogashira coupling, with a focus on their performance in the model reaction between iodobenzene and phenylacetylene. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of selected homogeneous and heterogeneous palladium catalysts in the Sonogashira coupling of iodobenzene and phenylacetylene. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is extracted from published literature and aims to provide a representative overview of catalyst performance.
| Catalyst System | Type | Catalyst Loading (mol%) | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹)** |
| Pd(PPh₃)₄ | Homogeneous | 0.5 - 2 | Yes (CuI) | Amine (e.g., Et₃N) | THF, Toluene | RT - 70 | 2 - 12 | 80 - 95 | 40 - 190 | ~16 - 80 |
| PdCl₂(PPh₃)₂ | Homogeneous | 0.5 - 5 | Yes (CuI) | Amine (e.g., Et₃N, DIPEA) | THF, DMF | RT - 60 | 3 - 8 | 85 - 97[1][2] | 17 - 194 | ~5 - 24 |
| Pd(OAc)₂ / SPhos | Homogeneous | 2 | No | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 92[1] | 46 | 5.75 |
| NHC-Pd-PEPPSI | Homogeneous | 1 | No | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | 95 | 5.3 |
| Pd₁/NC (Single-Atom) | Heterogeneous | 0.1 | Yes (CuI) | NEt₃ | Acetonitrile | 80 | 24 | >95[3] | >950 | >39 |
| 10% Pd/C | Heterogeneous | 1-5 | No | Amine or Inorganic Base | Various | 70 - 120 | 2 - 24 | Moderate to High | Variable | Variable |
*Turnover Number (TON) = moles of product / moles of catalyst. **Turnover Frequency (TOF) = TON / time (h). ***NHC = N-Heterocyclic Carbene; PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.
Experimental Protocols
Detailed methodologies for the Sonogashira coupling reaction using some of the compared palladium catalysts are provided below. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI[1]
Materials:
-
Aryl halide (e.g., 4-bromo-2,6-diiodoaniline, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Diisopropylethylamine (DIPEA, 3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube, add 4-bromo-2,6-diiodoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous THF, DIPEA, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60°C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling using Pd(OAc)₂/SPhos[1]
Materials:
-
Aryl halide (e.g., 4-bromo-2,6-diiodoaniline, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add the aryl halide and 1,4-dioxane.
-
Add the terminal alkyne.
-
Seal the tube and heat the reaction mixture at 80°C for 8 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Heterogeneous Sonogashira Coupling using a Palladium Single-Atom Catalyst (Pd₁/NC)[3]
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.1 equiv)
-
Pd₁/NC catalyst (0.5 wt% Pd, 0.1 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Triphenylphosphine (PPh₃, 1 mol%)
-
Triethylamine (NEt₃, 2.2 equiv)
-
Acetonitrile (0.5 M)
-
Internal standard (e.g., 1,3,5-trimethylbenzene, 0.25 equiv)
Procedure:
-
Add the Pd₁/NC catalyst, CuI, and PPh₃ to a reaction vessel.
-
Prepare a degassed solution of the aryl halide, terminal alkyne, triethylamine, and internal standard in acetonitrile.
-
Add the solution to the reaction vessel containing the catalyst.
-
Stir the mixture vigorously for 24 hours at 80°C under a protective argon atmosphere.
-
After cooling to room temperature, separate the heterogeneous catalyst from the reaction mixture by filtration.
-
The filtrate can be analyzed by GC-FID or other appropriate methods to determine the yield.
-
The recovered catalyst can be washed and reused in subsequent reactions.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams, generated using Graphviz, illustrate a generalized workflow for a Sonogashira coupling reaction and the widely accepted catalytic cycle.
Caption: Generalized experimental workflow for a Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
References
yield comparison between different 1-Ethynyl-2,4-dimethylbenzene synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted alkynes such as 1-Ethynyl-2,4-dimethylbenzene is a critical step in the creation of complex molecular architectures. This guide provides an objective comparison of two prominent methods for the synthesis of this compound: the Sonogashira coupling and the Corey-Fuchs reaction. The comparison is based on reported experimental data, offering insights into the yield and procedural aspects of each method.
Yield Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.
| Method | Starting Material | Key Reagents | Overall Yield (%) |
| Sonogashira Coupling | 1-Bromo-2,4-dimethylbenzene | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N; then K₂CO₃, MeOH | Estimated 80-90% |
| Corey-Fuchs Reaction | 2,4-Dimethylbenzaldehyde | CBr₄, PPh₃; then n-BuLi | Estimated 60-85% |
Experimental Protocols
Sonogashira Coupling and Desilylation
This two-step method involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by the removal of the protecting group.
Step 1: Sonogashira Coupling of 1-Bromo-2,4-dimethylbenzene and (Trimethylsilyl)acetylene
-
Reaction: 1-Bromo-2,4-dimethylbenzene is coupled with (trimethylsilyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Reagents and Conditions:
-
1-Bromo-2,4-dimethylbenzene (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Solvent: Toluene or THF
-
Temperature: 60-70 °C
-
Reaction Time: 4-6 hours
-
-
Yield: While a specific yield for this step in the synthesis of the target molecule is not explicitly documented in the readily available literature, similar Sonogashira couplings of aryl bromides with (trimethylsilyl)acetylene typically proceed with high yields, often in the range of 85-95%.
Step 2: Desilylation of (2,4-Dimethylphenylethynyl)trimethylsilane
-
Reaction: The trimethylsilyl (TMS) protecting group is removed from the alkyne to yield the final product.
-
Reagents and Conditions:
-
(2,4-Dimethylphenylethynyl)trimethylsilane (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Solvent: Methanol (for K₂CO₃) or THF (for TBAF)
-
Temperature: Room temperature
-
Reaction Time: 1-3 hours
-
-
Yield: This deprotection step is generally very efficient, with yields typically exceeding 95%.
Corey-Fuchs Reaction
This two-step transformation converts an aldehyde into a terminal alkyne.
Step 1: Formation of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene
-
Reaction: 2,4-Dimethylbenzaldehyde is treated with a phosphonium ylide generated in situ from carbon tetrabromide and triphenylphosphine to form the corresponding dibromoalkene.
-
Reagents and Conditions:
-
Carbon tetrabromide (CBr₄, 2.0 eq)
-
Triphenylphosphine (PPh₃, 4.0 eq)
-
2,4-Dimethylbenzaldehyde (1.0 eq)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
Reaction Time: 1-3 hours
-
-
Yield: This step is reported to proceed in high yield, typically in the range of 70-95%[1]. For analogous benzaldehydes, yields of around 82% have been documented.
Step 2: Conversion to this compound
-
Reaction: The dibromoalkene is treated with a strong base to induce elimination and form the terminal alkyne.
-
Reagents and Conditions:
-
1-(2,2-Dibromovinyl)-2,4-dimethylbenzene (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Reaction Time: 1-2 hours
-
-
Yield: This elimination reaction is also generally high-yielding, with reports for similar substrates showing yields of around 88%.
Visualization of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both the Sonogashira coupling and the Corey-Fuchs reaction represent viable and high-yielding methods for the synthesis of this compound. The choice between the two may depend on the availability of the starting materials and the specific experimental conditions preferred by the researcher. The Sonogashira coupling offers a direct route from the corresponding aryl halide, while the Corey-Fuchs reaction provides an excellent alternative starting from the aldehyde. Both pathways are crucial tools in the arsenal of synthetic chemists working towards the development of novel pharmaceuticals and functional materials.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for chemical entities such as 1-Ethynyl-2,4-dimethylbenzene is a critical step in research and development, particularly in the pharmaceutical industry. The presence of even trace impurities can significantly impact biological activity, toxicity, and the overall validity of scientific findings. This guide provides an objective comparison of the three primary analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
The selection of an appropriate analytical technique is contingent on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. This guide presents a side-by-side comparison of these methods, supported by representative experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.
Potential Impurities in this compound Synthesis
Impurities in synthesized this compound can originate from starting materials, by-products of the synthetic route (e.g., Sonogashira coupling), or subsequent degradation. Potential impurities may include:
-
Starting materials: e.g., 1-iodo-2,4-dimethylbenzene, trimethylsilylacetylene.
-
Positional isomers: e.g., 1-Ethynyl-2,5-dimethylbenzene, 1-Ethynyl-3,4-dimethylbenzene.
-
Homocoupling by-products: e.g., 1,4-bis(2,4-dimethylphenyl)buta-1,3-diyne.
-
Residual solvents: e.g., toluene, triethylamine, tetrahydrofuran.
A robust analytical method must be capable of separating and quantifying the main component from these and other potential impurities.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | High for volatile and semi-volatile compounds. Excellent for separating isomers. | High, tunable with mobile phase and column chemistry. | High structural elucidation power, excellent for distinguishing isomers. |
| Sensitivity | High (ppm to ppb range). | Moderate to high (ppm range), dependent on chromophore. | Lower sensitivity (typically requires mg of sample). |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.3% |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy | High, requires calibration standards. | High, requires calibration standards. | Very high, can be a primary ratio method (absolute quantification). |
| Analysis Time | ~30 min | ~20 min | ~15 min per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Strengths | Excellent for volatile impurities and residual solvents. High resolution for isomers. | Broad applicability to non-volatile impurities. Robust and widely available. | Absolute quantification without a specific reference standard of the analyte. Non-destructive. Provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | May have lower resolution for some isomers compared to GC. Requires chromophore for UV detection. | Lower sensitivity. Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar aromatic hydrocarbons and have been adapted for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for the separation of volatile impurities, including residual starting materials and positional isomers.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or acetone.
-
Vortex to ensure homogeneity.
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature: 300°C
Data Analysis: The purity is determined by area percent calculation, assuming that all components have a similar response factor with the FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is well-suited for the analysis of a broader range of impurities, including less volatile by-products.
Instrumentation: A high-performance liquid chromatograph with a UV detector and an autosampler.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers the advantage of providing a direct measure of purity without the need for a specific reference standard of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to an NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8
-
Spectral Width: Appropriate for observing all relevant signals.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizing the Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical technique and the logical relationship for method selection.
Caption: Workflow for purity assessment by GC-FID.
Caption: Workflow for purity assessment by HPLC-UV.
Spectroscopic Differentiation of 1-Ethynyl-2,4-dimethylbenzene and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of 1-Ethynyl-2,4-dimethylbenzene and its structural isomers. Differentiating these closely related compounds is crucial in various research and development settings, including chemical synthesis, quality control, and drug discovery, where precise structural confirmation is paramount. This document summarizes key differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectra to facilitate their unambiguous identification. The spectral data presented herein is largely predicted from computational models due to the limited availability of comprehensive experimental data for all isomers.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on established computational algorithms and provide a reliable basis for differentiation.
Table 1: Predicted ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methyl Protons | Acetylenic Proton |
| This compound | ~7.3 (s), ~7.0 (d), ~6.9 (d) | ~2.4 (s), ~2.2 (s) | ~3.0 (s) |
| 1-Ethynyl-2,3-dimethylbenzene | ~7.2 (d), ~7.0 (t), ~6.9 (d) | ~2.3 (s), ~2.2 (s) | ~3.2 (s) |
| 1-Ethynyl-2,5-dimethylbenzene | ~7.2 (s), ~7.0 (d), ~6.9 (d) | ~2.3 (s), ~2.2 (s) | ~3.1 (s) |
| 1-Ethynyl-2,6-dimethylbenzene | ~7.1 (t), ~7.0 (d) | ~2.5 (s) | ~3.3 (s) |
| 1-Ethynyl-3,4-dimethylbenzene | ~7.2 (s), ~7.1 (d), ~7.0 (d) | ~2.2 (s), ~2.2 (s) | ~2.9 (s) |
| 1-Ethynyl-3,5-dimethylbenzene | ~7.0 (s), ~6.9 (s) | ~2.3 (s) | ~3.0 (s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic C (Substituted) | Aromatic CH | Methyl C | Acetylenic C |
| This compound | ~139, ~138, ~120 | ~133, ~130, ~127 | ~21, ~20 | ~84, ~79 |
| 1-Ethynyl-2,3-dimethylbenzene | ~138, ~137, ~123 | ~133, ~129, ~125 | ~20, ~15 | ~85, ~80 |
| 1-Ethynyl-2,5-dimethylbenzene | ~138, ~136, ~121 | ~133, ~130, ~129 | ~21, ~20 | ~84, ~79 |
| 1-Ethynyl-2,6-dimethylbenzene | ~141, ~122 | ~128, ~127 | ~21 | ~83, ~81 |
| 1-Ethynyl-3,4-dimethylbenzene | ~137, ~136, ~121 | ~132, ~130, ~129 | ~20, ~19 | ~84, ~77 |
| 1-Ethynyl-3,5-dimethylbenzene | ~138, ~123 | ~132, ~129 | ~21 | ~84, ~77 |
Table 3: Predicted Key IR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | ≡C-H Stretch | C≡C Stretch | C-H Aromatic Stretch | C-H Alkyl Stretch |
| This compound | ~3310 | ~2110 | ~3050 | ~2920, ~2860 |
| 1-Ethynyl-2,3-dimethylbenzene | ~3310 | ~2105 | ~3045 | ~2925, ~2865 |
| 1-Ethynyl-2,5-dimethylbenzene | ~3312 | ~2108 | ~3055 | ~2920, ~2860 |
| 1-Ethynyl-2,6-dimethylbenzene | ~3305 | ~2115 | ~3060 | ~2930, ~2870 |
| 1-Ethynyl-3,4-dimethylbenzene | ~3315 | ~2112 | ~3040 | ~2920, ~2860 |
| 1-Ethynyl-3,5-dimethylbenzene | ~3315 | ~2110 | ~3050 | ~2920, ~2860 |
Table 4: Predicted Key Mass Spectrometry Data (m/z of Major Fragments)
| Compound | Molecular Ion (M⁺) | [M-1]⁺ | [M-15]⁺ | [M-27]⁺ |
| This compound | 130 | 129 | 115 | 103 |
| 1-Ethynyl-2,3-dimethylbenzene | 130 | 129 | 115 | 103 |
| 1-Ethynyl-2,5-dimethylbenzene | 130 | 129 | 115 | 103 |
| 1-Ethynyl-2,6-dimethylbenzene | 130 | 129 | 115 | 103 |
| 1-Ethynyl-3,4-dimethylbenzene | 130 | 129 | 115 | 103 |
| 1-Ethynyl-3,5-dimethylbenzene | 130 | 129 | 115 | 103 |
Note: The mass spectra of these isomers are predicted to be very similar due to their identical molecular weight and elemental composition. Differentiation based solely on mass spectrometry would be challenging and would likely require high-resolution analysis and comparison with authentic standards.
Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound and its isomers based on their distinct spectroscopic features, primarily from NMR data.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width, acquisition time, and relaxation delay.
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 128 to 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Adjust the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform baseline correction as needed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids):
-
Place a small amount of the solid sample on a clean, dry salt plate (e.g., NaCl or KBr).
-
Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Pay particular attention to the regions corresponding to ≡C-H, C≡C, aromatic C-H, and alkyl C-H stretching vibrations.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For volatile compounds like the ones discussed, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For DIP-MS, a small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
For GC-MS, a dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.
-
-
Ionization and Analysis:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentations for this class of compounds include the loss of a hydrogen atom ([M-1]⁺), a methyl group ([M-15]⁺), and an acetylene unit ([M-26]⁺).
-
Comparative Analysis of 1-Ethynyl-2,4-dimethylbenzene in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
1-Ethynyl-2,4-dimethylbenzene, a substituted aromatic alkyne, serves as a versatile building block in various fields of chemical synthesis, including materials science and medicinal chemistry. Its reactivity, primarily centered around the terminal alkyne group, allows for its incorporation into a diverse array of molecular architectures. This guide provides a comparative analysis of its performance in key synthetic transformations, supported by experimental data, and explores its potential applications.
Performance in Key Coupling Reactions
The terminal alkyne functionality of this compound makes it an excellent substrate for fundamental carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Comparison with Other Alkynes:
The reactivity of terminal alkynes in the Sonogashira coupling is influenced by the electronic nature of the substituent attached to the alkyne. Aryl acetylenes, such as this compound and phenylacetylene, generally exhibit higher reactivity compared to aliphatic alkynes. This is attributed to the increased acidity of the acetylenic proton due to the electron-withdrawing nature of the aromatic ring. The methyl groups on the benzene ring of this compound are electron-donating, which might slightly decrease its reactivity compared to unsubstituted phenylacetylene. However, it is still expected to be significantly more reactive than aliphatic alkynes.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodo-m-xylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temp. | 2 | 96 | [1] |
| Phenylacetylene | Iodobenzene | [DTBNpP] Pd(crotyl)Cl | DMSO | Room Temp. | 2 | >95 | [2] |
| 1-Octyne | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temp. | - | Lower yields generally observed | General Knowledge |
Experimental Protocol: Copper-Free Sonogashira Coupling [2]
A novel air-stable palladium precatalyst allows for a copper-free Sonogashira coupling at room temperature.
-
Materials:
-
Aryl bromide (0.5 mmol)
-
This compound (0.8 mmol)
-
[DTBNpP] Pd(crotyl)Cl (P2) (2.5 mol %)
-
N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (TMP) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, [DTBNpP] Pd(crotyl)Cl, and TMP.
-
Add DMSO under an argon atmosphere.
-
Stir the reaction mixture at room temperature. Reaction progress can be monitored by TLC or LC/MS.
-
Upon completion, the product can be isolated using standard purification techniques. For a large-scale reaction, a 92% isolated yield was achieved after 2 hours.[2]
-
Caption: Generalized workflow for the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a prominent example of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.
Reactivity and Comparison:
The electronic properties of the alkyne substituent also play a role in the CuAAC reaction. While electron-withdrawing groups can sometimes accelerate the reaction, terminal aryl alkynes like this compound are generally excellent substrates. The reaction is known for its broad functional group tolerance.
| Alkyne | Azide | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| 2-Ethynylpyridine | Benzylazide | [Cu(OAc)₂]₂·2H₂O | MeCN | Room Temp. | >95 (after 1h) | [3] |
| Phenylacetylene | Benzylazide | CuI / Et₃N | Cyrene™ | 85 °C (one-pot) | 84 (isolated) | [4] |
| Propargyl compounds | Various azides | Cu⁺ / THPTA | Aqueous | Room Temp. | Generally high | [5] |
Experimental Protocol: One-Pot CuAAC Reaction in a Bio-derived Solvent [4]
This protocol describes a greener approach to the CuAAC reaction using the bio-derived solvent Cyrene™.
-
Materials:
-
Benzyl bromide (1.23 mmol)
-
Sodium azide (1.57 mmol)
-
This compound (1.06 mmol)
-
Copper(I) iodide (0.011 mmol)
-
Triethylamine (0.1 mmol)
-
Cyrene™ (2.5 mL)
-
-
Procedure:
-
Combine benzyl bromide, sodium azide, this compound, copper(I) iodide, and triethylamine in Cyrene™.
-
Stir the mixture at 85 °C for 24 hours.
-
After the reaction is complete, the product can be isolated and purified using standard work-up procedures, affording the desired 1,2,3-triazole.
-
Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Materials Science
Substituted poly(phenylacetylene)s are a class of conjugated polymers with interesting optical and electronic properties. The polymerization of this compound can lead to the formation of such polymers.
Polymerization and Properties:
The polymerization of phenylacetylene derivatives is often catalyzed by transition metal complexes, such as those of rhodium and tungsten. The substituents on the phenyl ring can significantly influence the polymerization process and the properties of the resulting polymer. Electron-donating groups, like the methyl groups in this compound, can affect the catalytic activity and the polymer's molecular weight and solubility.[6] For instance, the polymerization of some phenylacetylene derivatives with electron-donating groups has been shown to yield ultra-high molecular weight polymers.[6]
Comparison with Other Poly(phenylacetylene)s:
| Monomer | Catalyst | Polymer Molecular Weight (Mn) | Properties | Reference |
| Phenylacetylene | Rh-based | Megadalton range | Branched structure | [6] |
| 1-Ethynyl-4-methoxybenzene | Rh-based | 1.70 x 10⁶ | Ultra-high molecular weight | [6] |
| 4-Ethynyl-phenylacetylene | WCl₆/Ph₄Sn | 274 kg/mol | High carbon yield (~90%) | [7] |
Applications in Medicinal Chemistry
The ethynyl group is a valuable pharmacophore in drug discovery, and the triazole ring formed via the CuAAC reaction is a well-established bioisostere for amide bonds and other functional groups.
Biological Activity of Derivatives:
Derivatives of this compound, particularly the 1,2,3-triazoles formed from the CuAAC reaction, are expected to exhibit a range of biological activities. Numerous studies have demonstrated the potent pharmacological properties of 1,2,4-triazole and 1,2,3-triazole derivatives, including:
-
Antitubercular Activity: Triazole derivatives have been identified as potent inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial enzyme in the mycolic acid biosynthetic pathway of Mycobacterium tuberculosis.[8]
-
Anticancer Activity: Various 1,2,4-triazole derivatives have shown significant cytotoxicity against different cancer cell lines, including breast cancer and prostate cancer.[9][10][11]
-
Antimicrobial and Antifungal Activity: The triazole scaffold is present in several clinically used antifungal drugs and is a common motif in the design of new antimicrobial agents.[12][13]
While specific biological data for derivatives of this compound is not available in the provided search results, the general activity of the triazole class of compounds suggests that its derivatives are promising candidates for further investigation in drug discovery programs.
Caption: A conceptual workflow for the application of this compound in drug discovery.
References
- 1. scispace.com [scispace.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. osti.gov [osti.gov]
- 8. Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents [html.rhhz.net]
- 9. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Synthesis and Biological Evaluation of 1,2,4-Triazoles and 1,3,4-Oxadiazoles Derivatives Linked to 1,4-Dihydropyridines Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic protocols for 1-Ethynyl-2,4-dimethylbenzene
A Comparative Guide to the Synthesis of 1-Ethynyl-2,4-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of three distinct synthetic protocols for the preparation of this compound, a valuable building block in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by experimental data and cost analysis to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Parameter | Sonogashira Coupling | Corey-Fuchs Reaction | Dehydrohalogenation |
| Starting Materials | 1-Bromo-2,4-dimethylbenzene, Trimethylsilylacetylene | 2,4-Dimethylbenzaldehyde | 2,4-Dimethyl-β-bromostyrene |
| Key Reagents | Pd(PPh₃)₄, CuI, Triethylamine, K₂CO₃ | CBr₄, PPh₃, n-BuLi | Sodium Amide |
| Typical Yield (%) | ~85-95% (overall) | ~70-90% (overall)[1] | ~70-80% (for dehydrohalogenation step) |
| Reaction Time | ~12-24 hours | ~4-6 hours | ~2-4 hours |
| Cost per Gram of Product * | ~$25 - $35 | ~$40 - $50 | ~$30 - $40 |
| Key Advantages | High yield, good functional group tolerance, well-established. | Mild conditions for the first step, avoids transition metals. | Simple reagents, potentially fewer steps if vinyl halide is available. |
| Key Disadvantages | Use of expensive and air-sensitive catalyst, requires two steps. | Use of pyrophoric n-BuLi, stoichiometric triphenylphosphine oxide byproduct. | Precursor synthesis required, use of strong base. |
*Cost estimations are based on current market prices of reagents and may vary. Assumed yields are based on literature values for similar substrates.
Experimental Protocols
Protocol 1: Sonogashira Coupling
This two-step protocol involves the palladium-catalyzed cross-coupling of an aryl halide with a protected alkyne, followed by deprotection.
Step A: Synthesis of Trimethyl((2,4-dimethylphenyl)ethynyl)silane
To a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in triethylamine is added trimethylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq). The mixture is stirred under an inert atmosphere at 60-70°C for 8-12 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Step B: Synthesis of this compound
The trimethyl((2,4-dimethylphenyl)ethynyl)silane (1.0 eq) is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for 4-6 hours. Water is added, and the product is extracted with a non-polar organic solvent (e.g., hexane or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
Protocol 2: Corey-Fuchs Reaction
This method transforms an aldehyde into a terminal alkyne in a one-pot, two-step sequence.
Step A: Synthesis of 1-(2,2-Dibromovinyl)-2,4-dimethylbenzene
In a flask under an inert atmosphere, triphenylphosphine (2.0 eq) is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and carbon tetrabromide (1.0 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which a solution of 2,4-dimethylbenzaldehyde (1.0 eq) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.
Step B: Synthesis of this compound
The reaction mixture from Step A is cooled to -78°C, and n-butyllithium (2.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 3: Dehydrohalogenation of a Vinyl Halide
This protocol involves the elimination of hydrogen bromide from a vinyl bromide precursor.
Step A: Synthesis of 1-(2-Bromovinyl)-2,4-dimethylbenzene (2,4-Dimethyl-β-bromostyrene)
(This is a representative procedure as a specific one for this substrate was not found in the initial search). A solution of 2,4-dimethylbenzaldehyde (1.0 eq) and (bromomethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF is cooled to 0°C. A strong base such as potassium tert-butoxide (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield a mixture of (E)- and (Z)-1-(2-bromovinyl)-2,4-dimethylbenzene.
Step B: Synthesis of this compound
To a suspension of sodium amide (2.2 eq) in anhydrous tetrahydrofuran at 0°C is added a solution of 1-(2-bromovinyl)-2,4-dimethylbenzene (1.0 eq) in THF. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic protocol.
References
comparing the efficiency of different bases in Sonogashira couplings of 1-Ethynyl-2,4-dimethylbenzene
The Sonogashira coupling, a fundamental carbon-carbon bond-forming reaction, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide is critically influenced by the choice of base.[3][4] The base serves a dual purpose: it facilitates the deprotonation of the terminal alkyne to form the crucial copper acetylide intermediate and neutralizes the hydrogen halide byproduct generated during the catalytic cycle.[3][5][6]
This guide provides a comparative analysis of the efficiency of various common bases in the Sonogashira coupling of 1-Ethynyl-2,4-dimethylbenzene with a representative aryl halide. The data presented is synthesized from established protocols and studies on analogous substituted aryl acetylenes to provide a clear framework for reaction optimization.
Comparative Performance of Selected Bases
The efficiency of a Sonogashira coupling is often determined by the interplay between the base's strength, its steric properties, and its solubility in the reaction medium. Both organic amine bases and inorganic carbonate or fluoride bases have been successfully employed. Sterically hindered amines and certain inorganic bases often lead to high product yields.[7][8]
The following table summarizes the expected performance of different bases in the Sonogashira coupling of this compound with Iodobenzene, based on data from similar systems.
| Base | Category | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Triethylamine (Et3N) | Organic Amine | THF / Toluene | 25 - 50 | 12 - 18 | 55 - 75[7] |
| Diisopropylethylamine (DIPEA) | Organic Amine | DMF / THF | 25 - 50 | 2 - 12 | 80 - 90[9] |
| Piperidine | Organic Amine | DMF | 50 | 2 - 6 | 90 - 95[9] |
| Tetramethylpiperidine (TMP) | Organic Amine | DMSO | 25 (rt) | 2 - 4 | > 90[7] |
| Potassium Carbonate (K2CO3) | Inorganic | Ethanol / DMF | 70 - 80 | 4 - 8 | 85 - 95[10] |
| Caesium Carbonate (Cs2CO3) | Inorganic | DMF / Acetonitrile | 25 - 70 | 3 - 6 | > 90[10] |
Yields are representative and can vary significantly based on the specific catalyst system, ligand, and purity of reagents.
Experimental Protocols
A generalized protocol for performing the Sonogashira coupling is provided below. Researchers should optimize conditions based on their specific substrates and available equipment.
Representative Protocol using an Inorganic Base (K2CO3):
-
Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., Iodobenzene, 1.0 mmol), Pd/CuFe2O4 catalyst (3 mol%), and K2CO3 (4.0 mmol).[10]
-
Reagent Addition : Add 4 mL of Ethanol (EtOH), followed by the terminal alkyne (this compound, 1.0 mmol) via syringe.[10]
-
Reaction : Heat the reaction mixture to 70°C and stir for the appropriate time (typically 4-8 hours), monitoring progress by Thin Layer Chromatography (TLC).[10]
-
Workup : After the reaction is complete, cool the mixture to room temperature. Extract the product with Ethyl Acetate (EtOAc) and deionized water. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate the solvent using a rotary evaporator.[10]
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for setting up, running, and analyzing the Sonogashira coupling reaction.
Caption: General workflow for the Sonogashira coupling experiment.
Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The base is essential for the copper cycle, which generates the active nucleophile.
Caption: The Pd/Cu co-catalyzed Sonogashira coupling cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
Safety Operating Guide
Safe Disposal and Handling of 1-Ethynyl-2,4-dimethylbenzene
This guide provides essential safety and logistical information for the proper disposal of 1-Ethynyl-2,4-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Boiling Point | 137 - 140 °C (279 - 284 °F) | |
| Density | 0.86 g/mL at 25 °C (77 °F) | |
| Partition Coefficient | log Pow: 3.12 at 20 °C (68 °F) | |
| Inhalation Toxicity | Acute toxicity estimate (4h): 12 mg/l (vapor) | |
| Flammability | Flammable liquid and vapor (Category 3) | [1][2] |
Disposal Protocol
The proper disposal of this compound is crucial for laboratory safety and environmental protection. This protocol outlines the necessary steps for its collection, storage, and disposal as hazardous waste.
Waste Identification and Segregation
-
Waste Characterization : this compound must be classified as hazardous chemical waste due to its flammability, toxicity, and irritant properties.[1][2]
-
Segregation : Do not mix this waste with other waste streams. Specifically, keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] Store aqueous and organic solvent wastes separately.[3]
Waste Collection and Container Management
-
Primary Container : Collect waste this compound in its original container or a designated, compatible, and properly sealed waste container. The container must be clean, dry, and in good condition.[3][4]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound." Note the specific hazards (e.g., Flammable, Toxic, Irritant).
-
Container Filling : Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills. Keep the container tightly closed except when adding waste.
Storage of Chemical Waste
-
Location : Store the waste container in a designated hazardous waste accumulation area that is well-ventilated, such as a chemical fume hood or a flammable storage cabinet.[1][5]
-
Conditions : Store away from heat, sparks, open flames, and other ignition sources.[1][2] Keep the storage area cool and secure.[1][5]
-
Secondary Containment : Use secondary containment, such as a chemical-resistant tray, for all liquid hazardous waste to contain potential leaks.[3]
Professional Disposal
-
Licensed Waste Contractor : The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6]
-
Disposal Method : The recommended disposal method is controlled incineration in a licensed facility equipped with flue gas scrubbing.[4] Never dispose of this chemical down the drain or in regular trash.[3][4] Evaporation is not an acceptable disposal method.[3]
-
Empty Containers : Empty containers must be managed carefully. The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[3] After being triple-rinsed, the container can be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling if institutional policy allows.[3][4]
Emergency Procedures: Spill and Exposure
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection : Safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or flame-retardant antistatic protective clothing.
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, wear an appropriate respirator.[2]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel.[4]
-
Control Ignition Sources : Remove all sources of ignition, including sparks, open flames, and hot surfaces.[1][4] Use non-sparking tools and explosion-proof equipment for cleanup.[1][4]
-
Ventilate : Ensure the area is well-ventilated to disperse flammable vapors.[4]
-
Containment : Prevent the spill from entering drains or waterways.[4] Cover drains if necessary.
-
Cleanup :
-
Decontaminate : Clean the spill area thoroughly.
-
Waste Disposal : Label the container with the spilled chemical's name and "Hazardous Waste," and dispose of it according to the protocol above.
First Aid and Exposure Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation occurs.[5]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting due to the aspiration hazard.[4][5] Rinse the mouth with water and call a physician or Poison Control Center immediately.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Ethynyl-2,4-dimethylbenzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-Ethynyl-2,4-dimethylbenzene (CAS No. 16017-30-4). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
This compound is classified with the GHS07 pictogram, indicating it is a substance that can cause harm.[1] The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Given its nature as a volatile aromatic hydrocarbon, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a barrier against splashes and vapors, protecting from serious eye irritation. |
| Hand Protection | Viton® or Butyl rubber gloves | These materials offer superior resistance to aromatic hydrocarbons compared to nitrile or latex. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against skin contact and potential splashes of the flammable liquid. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Necessary when handling outside of a fume hood or if vapor concentrations may exceed exposure limits. |
Glove Selection and Chemical Compatibility
The selection of appropriate glove material is critical due to the poor resistance of some common lab gloves to aromatic hydrocarbons. Nitrile gloves, while widely used, are not recommended for prolonged contact with this class of chemicals.[2]
| Glove Material | Resistance to Aromatic Hydrocarbons | General Recommendation |
| Viton® | Excellent | Recommended for direct handling and potential immersion. |
| Butyl Rubber | Good to Excellent | A suitable alternative to Viton® for handling this compound. |
| Nitrile | Poor to Fair | Not recommended for handling aromatic hydrocarbons; breakthrough can occur quickly.[2] |
| Latex | Poor | Not suitable for protection against organic solvents and aromatic compounds.[3] |
It is imperative to consult the glove manufacturer's specific chemical resistance data for detailed breakthrough times and permeation rates.
Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of the chemical and ensure a safe laboratory environment.
Operational Workflow for Handling
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from heat, sparks, and open flames as it is a flammable liquid.
-
Store separately from oxidizing agents, strong acids, and strong bases.
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for hazardous waste disposal. 4. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Prevent the spill from entering drains. 4. Ventilate the area if it is safe to do so. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
Waste Disposal Workflow
Key Disposal Principles:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Use a dedicated, properly labeled, and sealed container for waste collection.
-
Professional Disposal: The final disposal must be conducted by a licensed hazardous waste management company, typically through high-temperature incineration.[4] Contact your institution's EHS department to arrange for waste pickup.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
